Dorsomorphin dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O.2ClH/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20;;/h4-11,16-18H,1-3,12-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDVIJJQKMGPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and History of Dorsomorphin Dihydrochloride: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsomorphin dihydrochloride, also widely known as Compound C, has emerged as a pivotal chemical tool in cellular biology and a progenitor for the development of more selective kinase inhibitors. Its discovery marked a significant advancement in the study of cellular signaling, providing researchers with the first small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling. This technical guide delves into the discovery, history, and foundational experimental work that established Dorsomorphin as a dual inhibitor of BMP receptors and AMP-activated protein kinase (AMPK).
The Genesis: A Zebrafish Phenotypic Screen
The story of Dorsomorphin begins with an innovative in vivo phenotypic screen utilizing zebrafish (Danio rerio) embryos. Recognizing the highly conserved nature of developmental signaling pathways between zebrafish and mammals, researchers sought to identify small molecules that could perturb embryonic development, thereby revealing their mechanism of action. The screen was designed to find compounds that disrupt the establishment of the dorsoventral (back-to-belly) body axis, a process critically regulated by the BMP signaling pathway.[1][2][3]
Experimental Protocol: Zebrafish Dorsoventral Axis Screen
Objective: To identify small molecules that alter the normal development of the zebrafish dorsoventral axis.
Methodology:
-
Embryo Collection and Arraying: Wild-type zebrafish embryos were collected after natural spawning and arrayed in 96-well plates, with several embryos per well, in embryo medium.[4]
-
Compound Treatment: A library of diverse small molecules was added to the wells at the blastula stage of development (approximately 3 hours post-fertilization).
-
Phenotypic Observation: Embryos were incubated at 28.5°C and observed at 24-36 hours post-fertilization for morphological changes, particularly those indicative of altered dorsoventral patterning.
-
Identification of "Dorsomorphin": One compound, later named "Dorsomorphin," consistently produced a "dorsalized" phenotype.[1] This phenotype was characterized by an expansion of dorsal structures and a reduction or absence of ventral structures, mimicking the phenotype of zebrafish with genetic mutations in the BMP signaling pathway.[3][5]
Experimental Workflow: Zebrafish Phenotypic Screen
Unraveling the Mechanism: Inhibition of BMP Signaling
The striking dorsalized phenotype induced by Dorsomorphin strongly suggested its role as an inhibitor of the BMP signaling pathway. Subsequent in vitro studies in mammalian cells confirmed this hypothesis and elucidated its mechanism of action.
Key Experiments in Characterizing BMP Inhibition
1. Inhibition of SMAD1/5/8 Phosphorylation:
The canonical BMP signaling pathway involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Western blot analysis was a key technique used to demonstrate that Dorsomorphin blocks this critical step.
Objective: To determine the effect of Dorsomorphin on BMP-induced phosphorylation of SMAD1/5/8.
Cell Line: Murine myoblast cell line (C2C12) is a commonly used model as they differentiate into osteoblasts in response to BMP stimulation.[6][7]
Methodology:
-
Cell Culture and Starvation: C2C12 cells were cultured to near confluence and then serum-starved for several hours to reduce basal signaling activity.[6]
-
Inhibitor Pre-treatment: Cells were pre-incubated with varying concentrations of Dorsomorphin or vehicle control (DMSO) for 30-60 minutes.[6][8]
-
BMP Stimulation: Recombinant BMP4 (or other BMP ligands) was added to the culture medium to stimulate the signaling pathway.[6][8]
-
Cell Lysis and Protein Quantification: After a short incubation period (e.g., 60 minutes), cells were lysed, and total protein concentration was determined.[6]
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 (as a loading control).[6][8]
-
Detection: An appropriate HRP-conjugated secondary antibody was used, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.[9]
Results: These experiments demonstrated that Dorsomorphin potently inhibited BMP4-induced phosphorylation of SMAD1/5/8 in a dose-dependent manner.[8]
2. Inhibition of BMP-induced Osteoblast Differentiation:
To assess the functional consequence of BMP signaling inhibition, researchers utilized an in vitro osteoblast differentiation assay.
Objective: To measure the effect of Dorsomorphin on BMP-induced osteogenic differentiation.
Cell Line: C2C12 cells.
Methodology:
-
Cell Seeding and Treatment: C2C12 cells were seeded in multi-well plates and treated with BMP4 in the presence or absence of Dorsomorphin.
-
Differentiation Period: The cells were cultured for several days (typically 3-5 days) to allow for osteogenic differentiation.[10][11]
-
Cell Lysis: Cells were washed with PBS and then lysed.
-
ALP Activity Measurement: The cell lysates were incubated with a chromogenic alkaline phosphatase substrate, such as p-nitrophenyl phosphate (pNPP). The conversion of pNPP to p-nitrophenol was measured spectrophotometrically at 405 nm.
-
Normalization: ALP activity was typically normalized to the total protein content of the cell lysate.
Results: Dorsomorphin was shown to significantly inhibit BMP4-induced alkaline phosphatase activity, confirming its ability to block a key functional outcome of BMP signaling.
BMP Signaling Pathway and the Action of Dorsomorphin
A Second Target Revealed: AMP-activated Protein Kinase (AMPK)
Further investigations into the kinase selectivity of Dorsomorphin revealed a second, potent target: AMP-activated protein kinase (AMPK). This discovery was significant as it positioned Dorsomorphin as a dual inhibitor and highlighted the importance of comprehensive kinase profiling.
Experimental Protocol: In Vitro AMPK Activity Assay
Objective: To determine the inhibitory activity of Dorsomorphin against AMPK.
Methodology:
-
Enzyme and Substrate Preparation: Purified, active AMPK enzyme and a synthetic peptide substrate, often the "SAMS" peptide (HMRSAMSGLHLVKRR), which is derived from acetyl-CoA carboxylase (ACC), are used.[12][13][14]
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP (often radiolabeled with ³²P or ³³P), MgCl₂, and the SAMS peptide.[12]
-
Inhibitor Addition: Dorsomorphin at various concentrations is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of the AMPK enzyme and incubated at 30°C for a defined period.
-
Stopping the Reaction and Measuring Activity: The reaction is stopped, and the amount of phosphorylated SAMS peptide is quantified. If using radiolabeled ATP, this is often done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.[12] Non-radioactive methods, such as ELISA-based assays, have also been developed.[15][16]
Results: These assays revealed that Dorsomorphin is a potent, ATP-competitive inhibitor of AMPK with a Ki (inhibition constant) of 109 nM.[2][17]
AMPK Signaling Pathway and the Action of Dorsomorphin
Quantitative Analysis of Dorsomorphin's Kinase Inhibition
A crucial aspect of characterizing any kinase inhibitor is to determine its selectivity across a panel of kinases. The following table summarizes key inhibitory constants for Dorsomorphin against its primary targets and other related kinases.
| Kinase Target | Inhibition Value (IC50/Ki) | Assay Type | Reference |
| AMPK | Ki = 109 nM | In vitro kinase assay | [2][17] |
| ALK2 (BMPR-I) | IC50 = 148.1 nM | In vitro kinase assay | [18] |
| ALK3 (BMPR-IA) | - | - | - |
| ALK6 (BMPR-IB) | - | - | - |
| VEGFR2 (KDR) | IC50 = 25.1 nM | In vitro kinase assay | [18] |
| ALK5 (TGFβR-I) | IC50 = 10,760 nM | In vitro kinase assay | [18] |
| ZAPK | No significant inhibition | In vitro kinase assay | [2] |
| SYK | No significant inhibition | In vitro kinase assay | [2] |
| PKCθ | No significant inhibition | In vitro kinase assay | [2] |
| PKA | No significant inhibition | In vitro kinase assay | [2] |
| JAK3 | No significant inhibition | In vitro kinase assay | [2] |
Note: Specific IC50 values for ALK3 and ALK6 are not as consistently reported in initial characterization studies but are known to be inhibited by Dorsomorphin.
Off-Target Effects and the Dawn of More Selective Inhibitors
While Dorsomorphin proved to be a valuable research tool, its inhibitory activity against both BMP and AMPK, as well as its newly discovered potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), highlighted the need for more selective compounds.[13][18][19] This led to structure-activity relationship (SAR) studies, where the chemical structure of Dorsomorphin was systematically modified to improve its selectivity.[13][18][19] These efforts resulted in the development of second-generation inhibitors, such as DMH1, which exhibits high selectivity for BMP receptors over AMPK and VEGFR2.[20]
Conclusion
The discovery of this compound through a clever zebrafish phenotypic screen represents a landmark in chemical genetics. Its subsequent characterization as the first small molecule inhibitor of BMP signaling, and later as a potent AMPK inhibitor, has provided invaluable insights into these critical cellular pathways. While its polypharmacology necessitates careful interpretation of experimental results, the journey of Dorsomorphin from a hit in a developmental screen to a widely used research tool and a scaffold for the development of more selective inhibitors underscores the power of phenotype-driven drug discovery and the importance of rigorous mechanistic and selectivity profiling.
References
- 1. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical screening in zebrafish for novel biological and therapeutic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15 years of zebrafish chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 2.8. Immunoprecipitation and assay of AMPK activity [bio-protocol.org]
- 14. AMPK activity [bio-protocol.org]
- 15. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
Dorsomorphin as a Potent AMPK Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsomorphin, also known as Compound C, has been widely utilized in cellular and molecular biology research as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[1][2][3][4] AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism, making it a key target in various physiological and pathological processes. This technical guide provides a comprehensive overview of Dorsomorphin's function as an AMPK inhibitor, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a critical discussion of its off-target effects.
Mechanism of Action and Selectivity
Dorsomorphin exerts its inhibitory effect on AMPK by competing with ATP for binding to the kinase domain of the catalytic α subunit.[1][2][3] This competition prevents the phosphorylation of downstream targets of AMPK, thereby blocking its signaling cascade. Dorsomorphin exhibits a high affinity for AMPK, with a reported inhibition constant (Ki) of 109 nM in the absence of AMP.[2][3][4][5]
While Dorsomorphin is a potent AMPK inhibitor, it also displays a degree of selectivity. Studies have shown that it does not significantly inhibit several other structurally related kinases at concentrations where it effectively blocks AMPK. These include ZAPK (ZAP-70-associated protein kinase), SYK (spleen tyrosine kinase), PKCθ (protein kinase C theta), PKA (protein kinase A), and JAK3 (Janus kinase 3).[4][5] However, it is crucial to note that Dorsomorphin possesses significant off-target activities, which will be discussed in a later section.
Data Presentation: Quantitative Inhibitory Data
The inhibitory potency of Dorsomorphin has been quantified across various targets and cell lines. The following tables summarize these findings for easy comparison.
Table 1: Inhibitory Activity of Dorsomorphin against Kinases
| Target Kinase | Inhibition Constant (Ki) | IC50 |
| AMPK | 109 nM[2][3][4][5] | 234.6 nM[1] |
| ALK2/BMPR-I | 148 nM | |
| KDR/VEGFR2 | 25.1 nM |
Table 2: Cytotoxic Effects of Dorsomorphin (IC50) in Various Cell Lines
| Cell Line | Cancer Type | IC50 |
| 92-1 | Uveal Melanoma | 6.526 µM[6][7] |
| MP46 | Uveal Melanoma | 10.13 µM[6][7] |
| OMM2.5 | Uveal Melanoma | 31.45 µM[6][7] |
| Mel270 | Uveal Melanoma | 8.39 µM[6][7] |
| HeLa | Cervical Cancer | 10.71 μM[6] |
| HCT116 | Colorectal Carcinoma | 11.34 μM[6] |
| A2780 | Ovarian Cancer | 0.9 μM (EC50)[6] |
| MCF-7 | Breast Cancer | 4.9 μM (EC50)[6] |
Signaling Pathways and Off-Target Effects
A thorough understanding of the signaling pathways affected by Dorsomorphin is essential for accurate interpretation of experimental results.
AMPK Signaling Pathway
The diagram below illustrates the canonical AMPK signaling pathway and the point of inhibition by Dorsomorphin.
Off-Target Effects of Dorsomorphin
It is critical for researchers to be aware of Dorsomorphin's significant off-target effects, primarily its inhibition of Bone Morphogenetic Protein (BMP) type I receptors and Vascular Endothelial Growth Factor (VEGF) receptor 2.[8][9][10][11][12]
Experimental Protocols
The following are detailed methodologies for key experiments involving Dorsomorphin.
In Vitro AMPK Kinase Assay
This assay measures the direct inhibitory effect of Dorsomorphin on AMPK activity.
Materials:
-
Recombinant human AMPK (e.g., α1β1γ1)
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit
-
Assay buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.8 mM DTT)
-
Dorsomorphin stock solution (in DMSO)
-
Microplate suitable for the chosen detection method
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 100 µM AMP, and 50 µM SAMS peptide.
-
Add varying concentrations of Dorsomorphin or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding 100 µM ATP (containing [γ-³²P]ATP if using the radioactive method) and the recombinant AMPK enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid for radioactive assays).
-
Quantify the phosphorylation of the SAMS peptide using an appropriate method (e.g., scintillation counting or luminescence measurement).
-
Calculate the percentage of inhibition for each Dorsomorphin concentration and determine the IC50 value.
Western Blot Analysis of AMPK Inhibition in Cells
This protocol is used to assess the effect of Dorsomorphin on the phosphorylation status of AMPK and its downstream targets in a cellular context.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HeLa cells)
-
Cell culture medium and supplements
-
Dorsomorphin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with Dorsomorphin at various concentrations (e.g., 1-20 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability (MTT) Assay
This assay measures the effect of Dorsomorphin on cell proliferation and cytotoxicity.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Dorsomorphin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.[13]
-
Allow cells to adhere overnight.
-
Treat the cells with a range of Dorsomorphin concentrations for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14][15][16]
-
Add the solubilization solution to dissolve the formazan crystals.[14][15][16]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis (Annexin V) Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis by Dorsomorphin.
Materials:
-
Cell line of interest
-
Dorsomorphin
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Dorsomorphin for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Incubate the cells in the dark at room temperature for 15 minutes.[17][18]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of Dorsomorphin.
Conclusion and Critical Considerations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 5. stemcell.com [stemcell.com]
- 6. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Dorsomorphin as a BMP Type I Receptor Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dorsomorphin, a potent and selective small molecule inhibitor, has emerged as a critical tool in the study of Bone Morphogenetic Protein (BMP) signaling. By targeting the ATP-binding pocket of BMP type I receptors, specifically ALK2, ALK3, and ALK6, Dorsomorphin effectively blocks the initiation of the BMP signaling cascade. This inhibition prevents the phosphorylation of downstream effectors, primarily SMAD1/5/8, thereby modulating a wide array of cellular processes including embryonic development, cell differentiation, and tissue homeostasis. This technical guide provides an in-depth overview of Dorsomorphin's mechanism of action, its chemical properties, quantitative efficacy, and detailed experimental protocols for its application in research settings.
Introduction to Dorsomorphin
Dorsomorphin, also known as Compound C, is a pyrazolopyrimidine derivative that was initially identified in a chemical screen for compounds that perturb dorsoventral axis formation in zebrafish embryos, a process heavily reliant on BMP signaling gradients[1][2][3]. Its ability to induce dorsalization pointed towards its function as a BMP signaling antagonist[1][3]. Subsequent studies have elucidated its mechanism as a reversible and ATP-competitive inhibitor of the kinase activity of BMP type I receptors[4][5][6].
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine[4] |
| Molecular Formula | C₂₄H₂₅N₅O[4][7] |
| Molecular Weight | 399.49 g/mol [4][6] |
| CAS Number | 866405-64-3[4][7] |
| Solubility | Soluble in DMSO[8][9][10] |
| Appearance | Powder[9] |
Mechanism of Action: Inhibition of BMP Signaling
The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in a multitude of biological processes[11][12][13]. The signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface[11][12][14]. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor[12]. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8[1][11][15]. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes[11][15].
Dorsomorphin exerts its inhibitory effect by selectively targeting the kinase domain of BMP type I receptors, namely ALK2, ALK3, and ALK6[1][2][16]. By competing with ATP for binding to these receptors, Dorsomorphin prevents the phosphorylation of SMAD1/5/8, thereby halting the downstream signaling cascade[1][2]. This selective inhibition allows for the precise dissection of BMP-mediated cellular events.
Quantitative Data: Inhibitory Activity of Dorsomorphin
Dorsomorphin exhibits potent and selective inhibition of BMP type I receptors. The half-maximal inhibitory concentration (IC50) values vary depending on the specific receptor and the assay conditions.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| ALK2 (BMPR-IA) | 107.9 | In vitro kinase assay | [17] |
| ALK3 (BMPR-IB) | ~500 (in cells) | Cell-based reporter assay | [18] |
| ALK6 (BMPR-II) | ~5000 (in cells) | Cell-based reporter assay | [18] |
| AMPK | 109 (Ki) | Cell-free assay | [5][6][7] |
| VEGFR2 (KDR) | 25.1 | In vitro kinase assay | [17] |
Note: IC50 values can vary between different studies and experimental setups.
Experimental Protocols
Inhibition of BMP-induced SMAD1/5/8 Phosphorylation in Cell Culture
This protocol describes a typical experiment to assess the inhibitory effect of Dorsomorphin on BMP-induced SMAD1/5/8 phosphorylation in a cell line such as C2C12 myoblasts.
Materials:
-
C2C12 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human BMP2 or BMP4
-
Dorsomorphin
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-GAPDH or β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells into 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Starvation: Once confluent, starve the cells in serum-free DMEM for 4-6 hours.
-
Inhibitor Pre-treatment: Prepare a stock solution of Dorsomorphin in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., a dose-response range from 0.1 to 10 µM). Add the Dorsomorphin solutions or vehicle (DMSO) to the cells and incubate for 30-60 minutes at 37°C.
-
BMP Stimulation: Add recombinant BMP ligand (e.g., 50 ng/mL BMP4) to the wells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD1/5/8, total SMAD1, and a loading control (GAPDH or β-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 and loading control signals.
Applications in Research and Drug Development
Dorsomorphin's ability to selectively inhibit BMP signaling has made it an invaluable tool in various research areas:
-
Developmental Biology: Dorsomorphin is widely used to study the role of BMP signaling in embryonic patterning, organogenesis, and cell fate determination[1][2][18][19].
-
Stem Cell Research: It is instrumental in directing the differentiation of pluripotent stem cells into specific lineages, such as cardiomyocytes and neural precursors, by modulating the BMP pathway[7][20][21][22][23][24].
-
Cancer Research: The role of BMP signaling in cancer is complex, and Dorsomorphin is used to investigate its involvement in tumor growth, metastasis, and apoptosis[25][26][27].
-
Disease Modeling: Dorsomorphin aids in the study of diseases associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva and certain vascular disorders.
Off-Target Effects and Considerations
While Dorsomorphin is a selective inhibitor of BMP type I receptors, it is also known to inhibit AMP-activated protein kinase (AMPK)[5][6][7]. This off-target effect should be considered when interpreting experimental results. For studies requiring higher specificity for BMP receptors, derivatives of Dorsomorphin with improved selectivity profiles, such as LDN-193189, are available[16][28][29].
Conclusion
Dorsomorphin is a cornerstone small molecule for investigating the multifaceted roles of the BMP signaling pathway. Its well-characterized mechanism of action, coupled with its commercial availability, provides researchers with a powerful tool to modulate BMP-dependent processes in a controlled manner. A thorough understanding of its inhibitory profile, including potential off-target effects, is crucial for the rigorous design and interpretation of experiments. As research into the complexities of BMP signaling continues, Dorsomorphin and its derivatives will undoubtedly remain at the forefront of discovery in both basic science and therapeutic development.
References
- 1. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Dorsomorphin | C24H25N5O | CID 11524144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. apexbt.com [apexbt.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | PLOS One [journals.plos.org]
- 22. stemcell.com [stemcell.com]
- 23. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dash.harvard.edu [dash.harvard.edu]
- 25. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Dorsomorphin attenuates ABCG2-mediated multidrug resistance in colorectal cancer [frontiersin.org]
- 27. Dorsomorphin Suppresses EMT to Reduce AR-Negative Prostate Cancer Metastasis by Synergistically Antagonizing JAK2/STAT3 and Gli2-Independent Shh Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 29. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
Dorsomorphin Dihydrochloride: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor with a pivotal role in cellular signaling research. Initially identified for its ability to perturb dorsoventral axis formation in zebrafish embryos, it has since been elucidated as a potent, ATP-competitive inhibitor of both AMP-activated protein kinase (AMPK) and Type I bone morphogenetic protein (BMP) receptors.[1] This dual activity makes it an invaluable tool for dissecting the intricate signaling pathways governed by these two key cellular regulators. This technical guide provides an in-depth overview of the chemical structure, properties, and biological actions of Dorsomorphin dihydrochloride, complete with detailed experimental protocols and pathway visualizations to support its application in research and drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt form of Dorsomorphin, which enhances its solubility in aqueous solutions. The fundamental chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine dihydrochloride | [2][3] |
| Synonyms | Compound C dihydrochloride, BML-275 dihydrochloride | [2][4][5] |
| CAS Number | 1219168-18-9 | [5] |
| Molecular Formula | C₂₄H₂₅N₅O · 2HCl | [2][3][5] |
| Molecular Weight | 472.41 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥97% | [5] |
| Solubility | Soluble in water (to 100 mM), DMSO (to 20 mM with gentle warming), and PBS (pH 7.2) (approx. 1 mg/ml). | [3][5] |
| Storage | Store at -20°C, desiccated. | [1][3] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of its target kinases.
Inhibition of AMP-activated Protein Kinase (AMPK)
Dorsomorphin is a potent and reversible inhibitor of AMPK, a central regulator of cellular energy homeostasis.[6] It exhibits a high degree of selectivity for AMPK over other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, and JAK3.[7]
Inhibition of Bone Morphogenetic Protein (BMP) Signaling
Dorsomorphin also functions as a potent inhibitor of the BMP signaling pathway by targeting the Type I BMP receptors: ALK2 (Activin A receptor, type I), ALK3 (BMP receptor, type IA), and ALK6 (BMP receptor, type IB).[4][8] This inhibition prevents the phosphorylation of downstream mediators, SMAD1, SMAD5, and SMAD8, thereby blocking the transduction of the BMP signal.[1]
Table 2: Quantitative Inhibition Data for Dorsomorphin
| Target | Inhibition Metric | Value | Reference(s) |
| AMPK | Kᵢ | 109 nM | [4][7] |
| BMP Signaling (BMP4-induced p-SMAD phosphorylation) | IC₅₀ | 0.47 µM | [9] |
| ALK2 (in vitro kinase assay) | IC₅₀ | 148.1 nM | [10] |
| KDR (VEGFR2) (in vitro kinase assay) | IC₅₀ | 25.1 nM | [10] |
| HeLa cells (cell viability) | IC₅₀ | 10.71 µM | [11] |
| HCT116 cells (cell viability) | IC₅₀ | 11.34 µM | [11] |
Signaling Pathway Visualization
The inhibitory action of Dorsomorphin on the BMP signaling pathway can be visualized as follows:
Caption: Inhibition of the canonical BMP signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro AMPK Kinase Assay
This protocol is for determining the inhibitory activity of Dorsomorphin against partially purified AMPK.
Materials:
-
Partially purified liver AMPK (e.g., from Sprague-Dawley rats)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reaction Buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, 0.8 mM DTT)
-
AMP solution (100 µM)
-
ATP solution (100 µM)
-
[γ-³³P]ATP
-
SAMS peptide substrate (50 µM)
-
1% Phosphoric acid (H₃PO₄)
-
96-well MultiScreen plates
Procedure:
-
Prepare a 100 µl reaction mixture containing the reaction buffer, 100 µM AMP, 100 µM ATP (spiked with 0.5 µCi ³³P-ATP per reaction), and 50 µM SAMS peptide.[9]
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures.
-
Initiate the reaction by adding the partially purified AMPK enzyme.
-
Incubate the reaction at 30°C for 30 minutes.[9]
-
Stop the reaction by adding 80 µl of 1% H₃PO₄.[9]
-
Transfer 100 µl of the stopped reaction to a 96-well MultiScreen plate.
-
Wash the plate three times with 1% H₃PO₄.
-
Determine the amount of incorporated ³³P into the SAMS peptide using a scintillation counter (e.g., Top-count).
-
Calculate the Ki value using non-linear regression for competitive inhibition.[7]
Western Blot for BMP-Induced SMAD1/5/8 Phosphorylation
This protocol details the assessment of Dorsomorphin's ability to inhibit BMP-induced phosphorylation of SMAD1/5/8 in a cell-based assay.
Materials:
-
C2C12 myoblast cells (or other BMP-responsive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human BMP2 or BMP4
-
This compound stock solution
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1/5/8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed C2C12 cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 30-60 minutes.[12][13]
-
Stimulate the cells with BMP2 (e.g., 5 nM) or BMP4 for 30-60 minutes.[12][14]
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total SMAD1/5/8 antibody to confirm equal protein loading.
In Vivo Study of Dorsomorphin in a Mouse Model
This protocol provides a general framework for an in vivo experiment to assess the effects of Dorsomorphin.
Materials:
-
Wild-type C57BL/6 mice
-
This compound
-
Vehicle (e.g., DMSO and/or saline)
-
Anesthetic
-
Surgical tools for tissue collection
-
Equipment for blood collection
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Prepare the this compound solution for injection (e.g., dissolve in a suitable vehicle).
-
Administer Dorsomorphin (e.g., 10 mg/kg) or vehicle via intraperitoneal or intravenous injection.[15][16]
-
At the desired time points post-injection (e.g., 1, 6, or 24 hours), anesthetize the mice.[15]
-
Collect blood samples via cardiac puncture for serum analysis.
-
Perfuse the mice with saline and collect tissues of interest (e.g., liver).
-
Process the tissues for further analysis, such as Western blotting for p-SMAD levels or quantitative real-time PCR for target gene expression.[15]
Disclaimer: All experimental protocols are provided as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
Conclusion
This compound is a powerful and versatile research tool for the study of AMPK and BMP signaling pathways. Its well-defined chemical properties and dual inhibitory mechanism provide a solid foundation for its use in a wide range of in vitro and in vivo applications. The information and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cellular signaling in both health and disease.
References
- 1. agscientific.com [agscientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. stemcell.com [stemcell.com]
- 9. glpbio.com [glpbio.com]
- 10. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 12. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | ALK3-SMAD1/5 Signaling Mediates the BMP2-Induced Decrease in PGE2 Production in Human Endometrial Stromal Cells and Decidual Stromal Cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound (BML-275) | AMPK inhibitor | TargetMol [targetmol.com]
- 16. glpbio.com [glpbio.com]
The In Vitro Biological Activity of Dorsomorphin Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor with significant utility in in vitro biological research.[1] Initially identified as a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), its pleiotropic effects have been elucidated to include potent inhibition of the bone morphogenetic protein (BMP) signaling pathway.[1] This dual activity, along with its influence on other signaling cascades such as the Akt/mTOR pathway, makes Dorsomorphin dihydrochloride a critical tool for studying cellular metabolism, developmental biology, cancer pathogenesis, and stem cell differentiation. This technical guide provides an in-depth overview of the in vitro biological activity of this compound, including its primary targets, quantitative inhibitory data, detailed experimental protocols, and the key signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of two key families of kinases:
-
AMP-activated protein kinase (AMPK): Dorsomorphin acts as a potent, reversible, and ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis.[2] It does not show significant activity against several other structurally related kinases, including ZAPK, SYK, PKCθ, PKA, and JAK3.[1]
-
BMP Type I Receptors: Dorsomorphin is a potent inhibitor of the type I BMP receptors, specifically ALK2 (Activin A receptor type I), ALK3 (BMP receptor type IA), and ALK6 (BMP receptor type IB).[3] By inhibiting these receptors, it blocks the downstream phosphorylation of SMADs 1/5/8, key mediators of BMP signaling.[4]
Quantitative Inhibitory Data
The following tables summarize the in vitro inhibitory activity of this compound against its primary kinase targets and its cytotoxic effects on various cancer cell lines.
| Target Kinase | Inhibition Constant (Ki) / IC50 | Notes |
| AMPK | Ki: 109 nM | ATP-competitive inhibitor.[5] |
| ALK2 | Potent Inhibitor | Specific IC50 values are not consistently reported, but it is a primary target.[3][6] |
| ALK3 | Potent Inhibitor | Known to be a direct target of Dorsomorphin.[3][6] |
| ALK6 | Potent Inhibitor | One of the three primary BMP type I receptor targets.[3][6] |
| BMP-induced SMAD1/5/8 phosphorylation | IC50: 0.47 µM | In response to BMP4 stimulation.[4] |
| Cell Line | Cancer Type | IC50 |
| HeLa | Cervical Cancer | 10.71 µM[3] |
| HCT116 | Colorectal Cancer | 11.34 µM[3] |
Key Signaling Pathways Modulated by Dorsomorphin
Dorsomorphin's inhibitory actions on AMPK and BMP receptors lead to the modulation of several critical downstream signaling pathways.
AMPK Signaling Pathway
By inhibiting AMPK, Dorsomorphin prevents the phosphorylation of its downstream targets, thereby impacting cellular metabolism and autophagy.
BMP Signaling Pathway
Dorsomorphin blocks BMP signaling at the receptor level, preventing the canonical SMAD-dependent signaling cascade.
Akt/mTOR Signaling Pathway
In some cellular contexts, particularly in cancer cells, Dorsomorphin has been shown to inhibit the Akt/mTOR pathway, which can lead to the induction of autophagy and apoptosis.[7] This effect can be independent of its AMPK inhibitory activity.
Experimental Protocols
The following are representative protocols for common in vitro applications of this compound. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
General Stock Solution Preparation
-
Reconstitution: For a 10 mM stock solution, reconstitute the lyophilized powder in sterile DMSO. For example, add 2.12 mL of DMSO to 1 mg of this compound (MW: 472.41 g/mol ).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vitro Kinase Assay (AMPK Inhibition)
This protocol is adapted from a general kinase assay procedure.
-
Reaction Setup: In a microplate, prepare a reaction mixture containing a suitable buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl2), ATP (e.g., 100 µM, including radiolabeled ATP), and a specific AMPK substrate (e.g., SAMS peptide).
-
Inhibitor Addition: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Enzyme Addition: Initiate the reaction by adding purified AMPK enzyme to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping agent, such as phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate and wash to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter to determine the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition at each Dorsomorphin concentration and determine the IC50 or Ki value.
Cancer Cell Viability Assay (MTT/WST-1 Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Signal Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.
Stem Cell Differentiation (Cardiomyogenesis Induction)
This protocol is a generalized example for inducing cardiomyogenesis from embryonic stem cells (ESCs).
-
ESC Culture: Culture mouse or human ESCs under standard pluripotency-maintaining conditions.
-
Embryoid Body (EB) Formation: Induce EB formation by either the hanging drop method or suspension culture in differentiation medium.
-
Dorsomorphin Treatment: For robust cardiac induction, treat the EBs with Dorsomorphin (e.g., 0.5-5 µM) during the initial stages of differentiation (e.g., the first 24-48 hours).
-
Continued Differentiation: After the initial treatment, continue to culture the EBs in differentiation medium without Dorsomorphin.
-
Assessment of Cardiomyogenesis: Monitor for the appearance of spontaneously beating areas within the EBs. At various time points, EBs can be collected for analysis of cardiac-specific markers (e.g., α-actinin, troponin T) by immunofluorescence or qRT-PCR.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: After treating cells with Dorsomorphin for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-SMAD1/5/8, total SMAD1, phospho-Akt, total Akt).
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
This compound is a versatile and potent inhibitor of AMPK and BMP signaling pathways, with additional effects on other cellular cascades. Its well-defined in vitro activities make it an invaluable tool for a wide range of research applications, from dissecting fundamental cellular processes to exploring potential therapeutic strategies in cancer and regenerative medicine. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers utilizing this important small molecule in their in vitro studies. As with any pharmacological inhibitor, careful experimental design and optimization are crucial for obtaining robust and reproducible results.
References
- 1. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMP-kinase inhibitor dorsomorphin reduces the proliferation and migration behavior of colorectal cancer cells by targeting the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dorsomorphin: A Technical Guide to its Effects on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor with profound effects on key cellular signaling pathways. Initially identified through a chemical screen in zebrafish for its ability to perturb dorsoventral axis formation, its primary targets have been characterized as the Bone Morphogenetic Protein (BMP) and AMP-activated protein kinase (AMPK) signaling cascades. This technical guide provides an in-depth overview of the signaling pathways affected by Dorsomorphin, presenting quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visualizations of the implicated pathways and experimental workflows.
Introduction
Dorsomorphin (6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine) is a cell-permeable pyrazolopyrimidine derivative. Its discovery as an inhibitor of BMP signaling has made it an invaluable tool in developmental biology and research into diseases involving aberrant BMP activity.[1][2] Furthermore, its potent inhibition of AMPK has led to its extensive use in studies of metabolism, autophagy, and cellular energy sensing.[3][4] This guide aims to provide a comprehensive resource for researchers employing Dorsomorphin, detailing its mechanism of action and providing practical information for experimental design and data interpretation.
Core Signaling Pathways Affected by Dorsomorphin
Dorsomorphin exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domains of its target proteins.
Bone Morphogenetic Protein (BMP) Signaling
Dorsomorphin selectively inhibits the BMP type I receptors, specifically Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[1][2][5] This inhibition prevents the phosphorylation and activation of the downstream mediators, SMADs 1, 5, and 8.[2][6] The activated SMAD complex (phospho-SMAD1/5/8) normally translocates to the nucleus to regulate the transcription of BMP target genes. By blocking this initial step, Dorsomorphin effectively abrogates BMP-mediated cellular responses, such as osteoblast differentiation and dorsoventral patterning in embryonic development.[1][2]
Figure 1: Dorsomorphin's Inhibition of the BMP Signaling Pathway.
AMP-activated Protein Kinase (AMPK) Signaling
Dorsomorphin is a potent, reversible, and ATP-competitive inhibitor of AMPK, with a reported Ki of 109 nM.[1][4] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. When activated by a high AMP:ATP ratio, AMPK phosphorylates a multitude of downstream targets to promote catabolic processes and inhibit anabolic pathways. Dorsomorphin's inhibition of AMPK prevents these downstream phosphorylation events, making it a valuable tool for studying metabolic regulation and autophagy.[3][4]
Figure 2: Dorsomorphin's Inhibition of the AMPK Signaling Pathway.
Quantitative Data on Dorsomorphin's Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory effects of Dorsomorphin on its primary targets and selected off-targets.
| Target Kinase | Parameter | Value | Species | Assay Conditions | Reference |
| AMPK | Ki | 109 nM | Rat | Cell-free assay | [1][4] |
| IC50 | 234.6 nM | - | Cell-permeable agent | [3] | |
| ALK2 (BMPR-IA) | IC50 | ~0.2 µM | - | BRE-Luciferase reporter assay | [7] |
| ALK3 (BMPR-IA) | IC50 | ~0.5 µM | - | BRE-Luciferase reporter assay | [7] |
| ALK6 (BMPR-IB) | IC50 | 5-10 µM | - | BRE-Luciferase reporter assay | [7] |
| BMP4-induced SMAD1/5/8 Phosphorylation | IC50 | 0.47 µM | - | - | [6] |
| IC50 | <0.5 µM | - | Pulmonary artery smooth muscle cells | [8] | |
| VEGFR2 (KDR) | IC50 | 25.1 nM | Human | In vitro kinase assay | [9] |
Table 1: Inhibitory Constants of Dorsomorphin for Primary Targets.
| Off-Target Kinase | Inhibition Status | Comments | Reference |
| ZAPK | No significant inhibition | Structurally related kinase | [1][10] |
| SYK | No significant inhibition | Structurally related kinase | [1][10] |
| PKCθ | No significant inhibition | Structurally related kinase | [1][10] |
| PKA | No significant inhibition | Structurally related kinase | [1][10] |
| JAK3 | No significant inhibition | Structurally related kinase | [1][10] |
| ALK4, ALK5, ALK7 (TGF-β/Activin Receptors) | No inhibition at similar concentrations to BMP receptor inhibition | Demonstrates selectivity for BMP type I receptors | [2] |
| PDGFRβ | - | Tested in kinase panel | [9] |
Table 2: Off-Target Effects of Dorsomorphin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Dorsomorphin.
In Vitro Kinase Assay for AMPK Inhibition
This protocol is adapted from a general method for assessing AMPK inhibition by Dorsomorphin.[1]
Objective: To determine the in vitro inhibitory activity of Dorsomorphin on AMPK.
Materials:
-
Partially purified liver AMPK from male Sprague-Dawley rats
-
Dorsomorphin (Compound C)
-
SAMS peptide (HMRSAMSGLHLVKRR) substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, 0.8 mM DTT)
-
1% Phosphoric acid
-
96-well MultiScreen plates (Millipore)
-
Scintillation counter
Procedure:
-
Prepare a 100 µL reaction mixture containing 100 µM AMP, 100 µM ATP (with 0.5 µCi ³³P-ATP per reaction), and 50 µM SAMS peptide in the kinase reaction buffer.
-
Add varying concentrations of Dorsomorphin (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding the partially purified AMPK enzyme.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 80 µL of 1% phosphoric acid.
-
Transfer 100 µL of the stopped reaction mixture to a 96-well MultiScreen plate.
-
Wash the plate three times with 1% phosphoric acid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Dorsomorphin concentration relative to the DMSO control.
-
Determine the Ki value by fitting the data to an equation for competitive inhibition using non-linear regression analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Dorsomorphin dihydrochloride | AMPK | Tocris Bioscience [tocris.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. ahajournals.org [ahajournals.org]
- 9. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
Dorsomorphin (Compound C): A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in basic scientific research. It is a cell-permeable pyrazolopyrimidine that functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK)[1][2][3]. Additionally, Dorsomorphin is recognized for its inhibitory effects on the type I bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6[4][5][6][7][8]. This dual activity makes it a valuable tool for dissecting the roles of the AMPK and BMP signaling pathways in a multitude of cellular processes. Its applications span across various research fields, including stem cell differentiation, cancer biology, metabolic studies, and developmental biology[6][8][9][10]. This technical guide provides an in-depth overview of Dorsomorphin, including its mechanism of action, quantitative data, experimental protocols, and visualizations of the signaling pathways it modulates.
Mechanism of Action
Dorsomorphin exerts its biological effects primarily through the inhibition of two key signaling pathways:
-
AMP-activated protein kinase (AMPK) Signaling: Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis[2][11][12]. AMPK is activated during periods of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP[11][12]. By inhibiting AMPK, Dorsomorphin allows researchers to study the consequences of blocking this crucial energy-sensing pathway.
-
Bone Morphogenetic Protein (BMP) Signaling: Dorsomorphin selectively inhibits the kinase activity of the type I BMP receptors ALK2, ALK3, and ALK6[5][6][7][8]. BMPs are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that play critical roles in embryonic development, tissue homeostasis, and cellular differentiation[13][14]. Dorsomorphin blocks the phosphorylation of downstream effectors, SMAD1, SMAD5, and SMAD8, thereby inhibiting the canonical BMP signaling cascade[5][7][15].
Data Presentation
Inhibitory Activity of Dorsomorphin
| Target | Inhibition Metric | Value | Reference(s) |
| AMPK | Kᵢ | 109 nM | [1][2][3] |
| ALK2 | IC₅₀ | ~107.9 nM | [16] |
| ALK3 | IC₅₀ | 30 nM | [17] |
| ALK6 | IC₅₀ | 5-10 µM | [18] |
| BMP-induced SMAD1/5/8 phosphorylation | IC₅₀ | 0.47 µM | [19] |
Working Concentrations of Dorsomorphin in Cell Culture
| Cell Line | Application | Concentration | Incubation Time | Reference(s) |
| C2C12 | Inhibition of osteoblast differentiation | 4 µM | Not Specified | [3] |
| C2C12 | Western Blot for p-AMPKα | 10 µM | 24 hours | [20] |
| Mouse Embryonic Stem Cells | Cardiomyocyte differentiation | 2 µM | 24 hours | [9] |
| Human Pluripotent Stem Cells | Neural differentiation | 0.5 - 20 µM | Not Specified | [7] |
| HCT116 | Apoptosis Induction | 10.71 µM (IC₅₀) | 24 hours | |
| HeLa | Apoptosis Induction | 11.34 µM (IC₅₀) | 24 hours | |
| Human Endometrial Stromal Cells | Western Blot for p-SMAD1/5/8 | 10 µM | 1 hour pre-treatment | [21] |
| SVOG (human granulosa-lutein) | Western Blot for p-SMAD1/5/8 | 5 µM | 1 hour pre-treatment | [22] |
Signaling Pathway Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. stemcell.com [stemcell.com]
- 9. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. compound-56.com [compound-56.com]
- 20. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 21. Frontiers | ALK3-SMAD1/5 Signaling Mediates the BMP2-Induced Decrease in PGE2 Production in Human Endometrial Stromal Cells and Decidual Stromal Cells [frontiersin.org]
- 22. academic.oup.com [academic.oup.com]
Methodological & Application
Dissolving Dorsomorphin Dihydrochloride for Optimal Experimental Results: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubilization and use of Dorsomorphin dihydrochloride, a potent and selective inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental outcomes.
Product Information
-
Name: this compound
-
Alternative Names: Compound C, BML-275[1]
-
CAS Number: 1219168-18-9[1]
-
Molecular Formula: C₂₄H₂₅N₅O · 2HCl[1]
-
Molecular Weight: 472.41 g/mol [1]
Solubility Data
This compound exhibits varying solubility depending on the solvent. The following table summarizes the solubility data from various suppliers. It is recommended to consult the certificate of analysis for batch-specific information.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 mM[1] | 47.24 mg/mL[1] | Ultrasonic treatment may be required[2][3]. |
| DMSO | 20 mM[1] | 9.45 mg/mL[1] | Gentle warming (e.g., 37°C for 2-5 minutes) may be necessary to fully dissolve the compound[4][5]. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility[2][6]. |
| PBS (pH 7.2) | ~2.1 mM | ~1 mg/mL | Aqueous solutions in PBS are not recommended for long-term storage (use within one day)[7]. |
| Ethanol | Insoluble[6] or very low solubility (~0.35 mM)[8] | Insoluble[6] | Not a recommended solvent. |
| Dimethylformamide (DMF) | ~2.1 mM | ~1 mg/mL |
Experimental Protocols
Preparation of Stock Solutions
3.1.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
3.1.2. Protocol for DMSO Stock Solution (e.g., 10 mM)
-
Pre-use Preparation: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.[9]
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Volume of DMSO (μL) = (Mass of this compound (mg) / 472.41 g/mol ) * 100,000
-
For example, to reconstitute 1 mg of this compound to a 10 mM stock, you would add 211.68 µL of DMSO.
-
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly. If precipitation is observed, warm the solution to 37°C for 2 to 5 minutes to aid dissolution.[4][5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4][5][9] Once in solution, it is recommended to use within 3 to 6 months.[10]
3.1.3. Protocol for Water Stock Solution (e.g., 10 mM)
-
Pre-use Preparation: Gently tap the vial to collect all the powder at the bottom.
-
Calculation: Use the same formula as for the DMSO stock solution to determine the required volume of water.
-
Reconstitution: Add the calculated volume of sterile, nuclease-free water to the vial.
-
Dissolution: Vortex the solution vigorously. If needed, use an ultrasonic bath to aid dissolution.[2][3]
-
Sterilization and Storage: For cell culture applications, sterilize the aqueous stock solution by passing it through a 0.22 µm filter.[2] It is highly recommended to prepare aqueous solutions fresh before use and not to store them for more than one day.[7]
Preparation of Working Solutions for Cell Culture
3.2.1. Materials
-
Prepared this compound stock solution (in DMSO or water)
-
Pre-warmed cell culture medium
3.2.2. Protocol
-
Thawing: Thaw the frozen aliquot of the stock solution at 37°C as needed.[9]
-
Dilution: To avoid precipitation, pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[4][5][9]
-
Final Concentration: Dilute the stock solution directly into the pre-warmed culture medium to achieve the desired final concentration. Effective concentrations for cell culture applications typically range from 0.5 µM to 20 µM.[9]
-
Mixing and Use: Gently mix the medium containing this compound and immediately add it to the cells.
Signaling Pathways and Experimental Workflow
This compound is a well-characterized inhibitor of both the AMP-activated protein kinase (AMPK) and the Bone Morphogenetic Protein (BMP) signaling pathways.
Dorsomorphin Inhibition of BMP Signaling
Dorsomorphin inhibits the BMP signaling pathway by targeting the type I BMP receptors, specifically ALK2, ALK3, and ALK6.[1] This inhibition prevents the phosphorylation of the downstream effectors, SMAD1, SMAD5, and SMAD8, thereby blocking the translocation of the SMAD complex to the nucleus and subsequent gene transcription.[4][5]
Caption: Dorsomorphin inhibits BMP signaling by blocking Type I receptors.
Dorsomorphin Inhibition of AMPK Signaling
Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, a key cellular energy sensor. By binding to the kinase domain of AMPK, Dorsomorphin prevents the phosphorylation of its downstream targets, thereby inhibiting the metabolic processes regulated by AMPK.
Caption: Dorsomorphin inhibits AMPK signaling as an ATP-competitive inhibitor.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for using this compound in cell culture experiments.
Caption: General workflow for in vitro experiments with Dorsomorphin.
Safety Precautions
This compound should be handled with care. It is recommended to review the Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed.
References
- 1. This compound | AMPK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. reprocell.com [reprocell.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Utilizing Dorsomorphin for Enhanced Cardiomyogenesis in Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of embryonic stem (ES) cells into cardiomyocytes holds immense promise for regenerative medicine, disease modeling, and drug discovery. Dorsomorphin, a selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, has emerged as a potent inducer of cardiomyogenesis.[1][2][3] These application notes provide a comprehensive guide to utilizing Dorsomorphin for the efficient and robust generation of cardiomyocytes from mouse embryonic stem cells.
Dorsomorphin functions by targeting the BMP type I receptors ALK2, ALK3, and ALK6, thereby inhibiting the downstream signaling cascade that influences cell fate decisions during early embryonic development.[4][5] By transiently inhibiting this pathway during a critical window of differentiation, Dorsomorphin effectively directs pluripotent stem cells towards a cardiac lineage at the expense of other mesodermal fates such as endothelial, smooth muscle, and hematopoietic cells.[1][2][6] This protocol has been shown to increase the yield of spontaneously beating cardiomyocytes by at least 20-fold.[1][2][3][7]
Signaling Pathway
The diagram below illustrates the mechanism by which Dorsomorphin promotes cardiomyogenesis through the inhibition of the BMP signaling pathway.
Caption: Dorsomorphin inhibits BMP type I receptors, preventing SMAD phosphorylation and promoting cardiomyogenesis.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of Dorsomorphin-induced cardiomyogenesis in mouse embryonic stem cells.
Table 1: Efficiency of Cardiomyocyte Induction
| Treatment | % Beating Embryoid Bodies (EBs) | % Cardiomyocytes (DsRed+) | Fold Increase in Cardiomyocytes | Reference |
| DMSO (Control) | < 10% | 1.8% | - | [2][7] |
| Dorsomorphin (2 µM) | 94.4% | 38.4% | ~21-fold | [2][7] |
Table 2: Upregulation of Cardiac-Specific Gene Expression at Day 10 of Differentiation
| Gene | Fold Increase with Dorsomorphin Treatment | Reference |
| Nkx2.5 | 11.4-fold | [2][8] |
| Myh6 (α-MHC) | 125-fold | [2][8] |
| Myl2 | 34.2-fold | [8] |
Experimental Protocols
This section provides a detailed protocol for the differentiation of mouse embryonic stem cells into cardiomyocytes using Dorsomorphin.
Materials and Reagents
-
Mouse embryonic stem cells (e.g., CGR8, R1)
-
ES cell culture medium (DMEM, 15% FBS, 1% NEAA, 1% L-glutamine, 1% Penicillin-Streptomycin, 0.1 mM β-mercaptoethanol, 1000 U/ml LIF)
-
Differentiation medium (same as ES cell culture medium but without LIF)
-
Dorsomorphin (2 µM in DMSO)
-
DMSO (vehicle control)
-
Hanging drop culture plates or low-adhesion petri dishes
-
Trypsin-EDTA
-
DAPI stain
-
Phosphate Buffered Saline (PBS)
Experimental Workflow
The diagram below outlines the key steps in the Dorsomorphin-induced cardiomyogenesis protocol.
Caption: Workflow for inducing cardiomyogenesis in embryonic stem cells using Dorsomorphin.
Step-by-Step Protocol
-
ES Cell Culture (Day -3 to 0):
-
Culture mouse ES cells on gelatin-coated plates in ES cell culture medium.
-
Passage cells every 2 days to maintain pluripotency.
-
-
Embryoid Body (EB) Formation (Day 0):
-
On Day 0, trypsinize the ES cells to obtain a single-cell suspension.
-
Resuspend the cells in differentiation medium.
-
Generate EBs using the hanging drop method (e.g., 400 cells per 20 µl drop) or by plating in low-adhesion dishes.
-
-
Dorsomorphin Treatment (Day 0-1):
-
EB Plating (Day 2-5):
-
On Day 2, collect the EBs and plate them onto gelatin-coated tissue culture plates to allow for attachment and outgrowth.
-
Continue to culture in differentiation medium, changing the medium every 2 days.
-
-
Observation and Analysis (Day 8 onwards):
-
Spontaneously beating areas should become visible between Day 8 and Day 12 of differentiation.[7]
-
At Day 10-12, EBs can be harvested for analysis:
-
Quantitative PCR (Q-PCR): Analyze the expression of cardiac-specific markers such as Nkx2.5, Myh6, and Myl2.
-
Immunocytochemistry: Stain for cardiac proteins like cardiac Troponin-T (c-TnT), α-Actinin, and α-cardiac myosin heavy chain (α-MHC).
-
Flow Cytometry: For cell lines expressing a fluorescent reporter under a cardiac-specific promoter (e.g., α-MHC-DsRed), dissociate the EBs and quantify the percentage of fluorescently labeled cardiomyocytes.
-
-
Conclusion
The use of Dorsomorphin provides a simple, reproducible, and highly efficient method for generating cardiomyocytes from embryonic stem cells. This protocol is a valuable tool for researchers in cardiac development, disease modeling, and for the development of novel therapeutics. The transient inhibition of BMP signaling during a critical early window of differentiation significantly enhances the yield of functional, beating cardiomyocytes.
References
- 1. [PDF] Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | Semantic Scholar [semanticscholar.org]
- 2. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dorsomorphin, a selective small molecule inhibitor of BMP signaling, promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dorsomorphin Dihydrochloride in Neural Differentiation of hPSCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsomorphin dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][2] Its ability to block the canonical BMP signaling pathway, specifically the phosphorylation of SMAD1, SMAD5, and SMAD8, makes it an invaluable tool for directing the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), towards a neural lineage.[1][3] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound in neural differentiation.
Mechanism of Action
The default state of ectodermal cells is neural, and this fate is actively inhibited by BMP signaling.[4] BMPs, members of the TGF-β superfamily, bind to type II and type I serine/threonine kinase receptors on the cell surface.[5] This binding leads to the phosphorylation and activation of the type I receptors, which in turn phosphorylate the receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8.[3][5] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes that promote non-neural fates and inhibit neural differentiation.[5]
This compound acts by selectively inhibiting the kinase activity of BMP type I receptors (ALK2, ALK3, and ALK6), thereby preventing the phosphorylation of SMAD1/5/8 and blocking the downstream signaling cascade.[1][3] This inhibition of the BMP pathway relieves the suppression of the neural fate and allows hPSCs to efficiently differentiate into neural progenitor cells (NPCs).[6] For enhanced efficiency, Dorsomorphin is often used in conjunction with an inhibitor of the TGF-β/Activin/Nodal pathway, such as SB431542, a strategy known as "dual SMAD inhibition".[6][7][8][9]
Signaling Pathway Diagram
Caption: BMP signaling pathway and the inhibitory action of Dorsomorphin.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of using this compound, often in combination with other small molecules, for the neural differentiation of hPSCs.
Table 1: Efficiency of Neural Progenitor Cell (NPC) Generation
| Small Molecule Cocktail | hPSC Line | Culture Method | Duration of Treatment | Marker | Percentage of Positive Cells (%) | Reference(s) |
| Dorsomorphin, A8301, XAV939 | hESCs | Adherent | 18 days | NESTIN | 92.68 ± 6.33 | [10][11] |
| Dorsomorphin, A8301, XAV939 | hESCs | Adherent | 18 days | SOX1 | 82.11 ± 3.84 | [10][11] |
| Dorsomorphin, A8301, XAV939 | hESCs | Adherent | 18 days | PAX6 | 64.40 ± 3.46 | [10][11] |
| Dorsomorphin and SB431542 (Dual SMAD Inhibition) | hESCs/hiPSCs | Adherent | ~10-12 days | General Neural Conversion | >80 | [1] |
| Dorsomorphin | hESCs | Adherent | Not Specified | Neural Conversion | 88.7 | [12] |
| Dorsomorphin | hiPSCs | Adherent | Not Specified | Neural Conversion | 70.4 | [12] |
Table 2: Common Working Concentrations of this compound
| Concentration Range (µM) | Application | Reference(s) |
| 0.5 - 2 | Neural induction via dual SMAD inhibition | [6][13] |
| 50 nM | Prevention of spontaneous differentiation in culture | [14] |
Experimental Protocols
Below are detailed protocols for the neural induction of hPSCs using this compound.
Protocol 1: Monolayer Neural Induction with Dual SMAD Inhibition
This protocol is adapted from methods utilizing dual inhibition of BMP and TGF-β signaling pathways for efficient neural conversion.[6][7][8]
Materials:
-
hPSCs cultured on a suitable matrix (e.g., Matrigel, Geltrex, or Vitronectin)
-
hPSC maintenance medium (e.g., mTeSR1 or E8)
-
Neural induction medium: DMEM/F12, 1x N2 supplement, 1x B27 supplement, 1x GlutaMAX, 1x Non-Essential Amino Acids (NEAA)
-
This compound (stock solution in DMSO)
-
SB431542 (stock solution in DMSO)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell dissociation reagent (e.g., Accutase or TrypLE)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
Procedure:
-
Plating hPSCs for Neural Induction:
-
Culture hPSCs to 70-80% confluency.
-
Aspirate the medium and wash the cells once with PBS.
-
Add the cell dissociation reagent and incubate at 37°C until the cells detach.
-
Neutralize the dissociation reagent with DMEM/F12 and gently pipette to create a single-cell suspension.
-
Centrifuge the cells and resuspend the pellet in hPSC maintenance medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632).
-
Plate the cells onto a fresh matrix-coated plate at a high density (e.g., 2 x 10^5 cells/cm²).
-
Culture overnight at 37°C, 5% CO2.
-
-
Neural Induction (Day 0):
-
After 24 hours, when the cells have reached >90% confluency, aspirate the hPSC medium.
-
Add the neural induction medium supplemented with Dorsomorphin (e.g., 1-2 µM) and SB431542 (e.g., 10 µM).
-
-
Maintenance of Neural Induction Culture:
-
Perform a full medium change every day with fresh neural induction medium containing Dorsomorphin and SB431542.
-
Monitor the cells daily for morphological changes. Neural rosettes should start to appear between days 5 and 7.
-
Continue the induction for 10-12 days.
-
-
Harvesting Neural Progenitor Cells (NPCs):
-
After 10-12 days, the culture should be highly enriched with NPCs expressing markers such as PAX6 and SOX1.
-
The NPCs can be dissociated and replated for expansion or further differentiation into specific neuronal subtypes.
-
Protocol 2: Embryoid Body (EB)-Based Neural Induction
This protocol is based on the formation of EBs followed by neural induction.[6][15]
Materials:
-
hPSCs cultured on a suitable matrix
-
EB formation medium: hPSC maintenance medium without bFGF, supplemented with Dorsomorphin (e.g., 2 µM) and SB431542 (e.g., 10 µM)
-
AggreWell plates or other low-attachment plates for EB formation
-
Neural progenitor medium: DMEM/F12, 1x N2 supplement, 1x B27 supplement, 20 ng/mL bFGF
-
Cell dissociation reagent
-
ROCK inhibitor
Procedure:
-
EB Formation (Day 0):
-
Prepare a single-cell suspension of hPSCs as described in Protocol 1, Step 1.
-
Resuspend the cells in EB formation medium supplemented with a ROCK inhibitor.
-
Seed the cells into AggreWell plates or low-attachment plates at a density to form EBs of a desired size (e.g., 1 x 10^6 cells per well of a 6-well low-attachment plate).
-
Incubate at 37°C, 5% CO2.
-
-
Suspension Culture of EBs:
-
Continue to culture the EBs in suspension in EB formation medium for 4-6 days.
-
Change the medium every other day by allowing the EBs to settle, aspirating the old medium, and adding fresh medium.
-
-
Plating EBs for Neural Rosette Formation:
-
After 4-6 days, collect the EBs and transfer them to a matrix-coated plate.
-
Add neural progenitor medium.
-
Culture for another 4-6 days, changing the medium every other day. Neural rosettes will emerge from the attached EBs.
-
-
Isolation and Expansion of NPCs:
-
Neural rosettes can be manually selected and dissociated for expansion in neural progenitor medium.
-
Experimental Workflow Diagram
Caption: General experimental workflow for hPSC neural differentiation.
Concluding Remarks
This compound is a cornerstone small molecule for the directed differentiation of hPSCs into neural lineages. Its well-defined mechanism of action, high efficiency, and cost-effectiveness compared to recombinant proteins like Noggin make it an essential component of modern neural differentiation protocols.[9] The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, facilitating advancements in developmental neurobiology, disease modeling, drug screening, and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | BuMPing Into Neurogenesis: How the Canonical BMP Pathway Regulates Neural Stem Cell Divisions Throughout Space and Time [frontiersin.org]
- 6. Highly efficient methods to obtain homogeneous dorsal neural progenitor cells from human and mouse embryonic stem cells and induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-efficiency induction of neural conversion in human ESCs and human induced pluripotent stem cells with a single chemical inhibitor of transforming growth factor beta superfamily receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Neural Differentiation of Human Pluripotent Stem Cells for Nontherapeutic Applications: Toxicology, Pharmacology, and In Vitro Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dorsomorphin in Cancer Research for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsomorphin, also known as Compound C, is a potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK).[1][2][3] Initially recognized for its role in metabolic research, Dorsomorphin has emerged as a valuable tool in cancer biology due to its ability to induce apoptosis in various cancer cell lines.[1][4][5] Its pro-apoptotic effects are mediated through multiple signaling pathways, including the inhibition of Heat Shock Factor 1 (HSF1), Bone Morphogenetic Protein (BMP) signaling, and AMPK-dependent and independent mechanisms.[1][4][6][7][8] This document provides detailed application notes and protocols for utilizing Dorsomorphin in cancer research to study and induce apoptosis.
Data Presentation
Table 1: IC50 Values of Dorsomorphin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Dorsomorphin in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| HeLa | Cervical Cancer | 10.71 | 24 | CCK-8 |
| HCT116 | Colorectal Carcinoma | 11.34 | 24 | CCK-8 |
| A17 | Not Specified | 1.338 ± 0.1 | 96 | MTT |
| 92-1 | Uveal Melanoma | 6.526 | 48 | Not Specified |
| MP46 | Uveal Melanoma | 10.13 | 48 | Not Specified |
| OMM2.5 | Uveal Melanoma | 31.45 | 48 | Not Specified |
| Mel270 | Uveal Melanoma | 8.39 | 48 | Not Specified |
Table 2: Dorsomorphin-Induced Apoptosis in Cancer Cells
This table presents quantitative data on the percentage of apoptotic cells following treatment with Dorsomorphin.
| Cell Line | Dorsomorphin Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HeLa | 10 | 24 | Data not specified | Increased |
Signaling Pathways and Mechanisms of Action
Dorsomorphin induces apoptosis through several key signaling pathways. Understanding these mechanisms is crucial for designing and interpreting experiments.
HSF1 Inhibition Pathway
Dorsomorphin has been identified as an inhibitor of Heat Shock Factor 1 (HSF1).[4][5][9] HSF1 is a transcription factor that regulates the expression of heat shock proteins (HSPs), which are often overexpressed in cancer cells and contribute to their survival and resistance to therapy. By inhibiting HSF1, Dorsomorphin prevents the nuclear translocation of HSF1 and subsequent transcription of HSPs, leading to the induction of apoptosis.[4][9]
AMPK Inhibition Pathway
Dorsomorphin is a well-established inhibitor of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2][3] In some cancer types, AMPK signaling promotes cell survival under metabolic stress. Inhibition of AMPK by Dorsomorphin can disrupt cancer cell metabolism and contribute to the induction of apoptosis.[10]
BMP Signaling Inhibition Pathway
Dorsomorphin also functions as an inhibitor of Bone Morphogenetic Protein (BMP) signaling by targeting BMP type I receptors ALK2, ALK3, and ALK6.[2][11] The BMP pathway is involved in various cellular processes, including proliferation and differentiation, and its dysregulation is implicated in cancer. By blocking BMP signaling, Dorsomorphin can interfere with cancer cell growth and survival, ultimately leading to apoptosis.[12]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the pro-apoptotic effects of Dorsomorphin.
Experimental Workflow
A typical workflow for assessing the apoptotic effects of Dorsomorphin on cancer cells is outlined below.
Protocol 1: Cell Viability Assay (CCK-8/WST-8)
This protocol is used to determine the cytotoxic effects of Dorsomorphin and to calculate its IC50 value.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Dorsomorphin (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of Dorsomorphin in complete medium.
-
Remove the medium from the wells and add 100 µL of the Dorsomorphin dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8/WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is for the quantitative analysis of apoptosis and necrosis in cells treated with Dorsomorphin.[9][13]
Materials:
-
Cancer cells treated with Dorsomorphin (at IC50 concentration) and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate software to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in the apoptotic cascade.[14]
Materials:
-
Cancer cells treated with Dorsomorphin and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-HSF1, anti-p-AMPK, anti-p-SMAD1/5/8, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
Dorsomorphin is a multifaceted small molecule with significant potential in cancer research, particularly in the study of apoptosis. Its ability to target multiple signaling pathways provides a unique opportunity to investigate the complex mechanisms underlying cancer cell death. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively utilize Dorsomorphin as a tool to induce and analyze apoptosis in cancer cells, thereby contributing to the development of novel therapeutic strategies.
References
- 1. glpbio.com [glpbio.com]
- 2. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 3. apexbt.com [apexbt.com]
- 4. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 5. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 8. Frontiers | Dorsomorphin attenuates ABCG2-mediated multidrug resistance in colorectal cancer [frontiersin.org]
- 9. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry as an analytical method of drug-induced apoptosis in 3D bioprinted melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Dorsomorphin Treatment for Inhibiting BMP Signaling in Zebrafish Embryos
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dorsomorphin, also known as Compound C, is a potent, selective, and reversible small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions by targeting the ATP-binding site of the BMP type I receptors ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of their downstream effectors, SMAD1/5/8.[1][2][4][5][6] This inhibition of the canonical BMP signaling cascade makes Dorsomorphin an invaluable tool for studying developmental processes regulated by BMP signaling, particularly in zebrafish embryos where it has been famously used to induce dorsalization, mimicking the phenotypes of BMP pathway mutants.[4][5][7][8] Beyond developmental biology, Dorsomorphin has been employed in studies related to iron homeostasis, cardiomyogenesis, and osteogenesis.[1][2] These application notes provide detailed protocols for the use of Dorsomorphin in zebrafish embryos to inhibit BMP signaling, along with quantitative data and visual representations of the underlying pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of Dorsomorphin treatment in various experimental contexts.
Table 1: Effective Concentrations of Dorsomorphin for Phenotypic Induction in Zebrafish
| Developmental Process | Effective Concentration Range | Treatment Initiation (hpf) | Observed Phenotype | Reference |
| Dorsoventral Axis Formation | 0.078 - 10 µM | 0.75 - 8 | Dorsalization, expansion of dorsal structures, reduction/loss of ventral structures.[4][7][8] | [4][7][8] |
| Angiogenesis (ISV Formation) | 5 - 10 µM | 12 | Inhibition of intersomitic vessel (ISV) formation.[9] | [9] |
| Craniofacial Development | Not specified | 10 - 18 | Defects in palate and jaw development.[10] | [10] |
| Bone Mineralization | 1 - 4 µM | 24 | Decreased vertebral and craniofacial bone calcification.[4] | [4] |
| Bone Mineralization | 100 µM | 48 - 72 | Reduction in calcification of all cranial bone elements.[11] | [11] |
Table 2: Quantitative Effects of Dorsomorphin on BMP Signaling and Downstream Processes
| Assay | Treatment Conditions | Quantitative Effect | Reference |
| SMAD1/5/8 Phosphorylation | 0.47 µM (IC50) | Dose-dependent inhibition in mouse PASMCs.[5] | [5] |
| Osteogenic Differentiation (Alkaline Phosphatase Activity) | 4 µM | Almost complete abolishment of BMP4-induced activity in C2C12 cells.[4] | [4] |
| Bone Mineralization (Zebrafish) | 4 µM (from 24 hpf) | 45% decrease in the number of mineralized vertebrae.[4][5] | [4][5] |
| Hepcidin Promoter Activity | 10 µM | Abrogated BMP2-induced activity in Hep3B cells.[5] | [5] |
| Hepcidin mRNA Expression | 10 µM | Reduced basal hepcidin expression by 50-fold in HepG2 cells.[5] | [5] |
Experimental Protocols
Protocol 1: Preparation of Dorsomorphin Stock Solution
Materials:
-
Dorsomorphin powder (or Dorsomorphin dihydrochloride)[12]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
-20°C freezer
Procedure:
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute the Dorsomorphin powder in DMSO. For example, for 5 mg of Dorsomorphin (MW: 399.5 g/mol ), add 1.25 ml of DMSO.[13] For this compound (MW: 472.41 g/mol ), dissolve in water or DMSO.[12] Warming to 37°C for 3-5 minutes can aid solubilization.[6]
-
Mixing: Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can reduce the potency of the compound.[6][13]
-
Storage: Store the aliquots at -20°C.[2][6][13][14] The stock solution in DMSO is stable for at least 3 months when stored properly.[13]
Protocol 2: Dorsalization Assay in Zebrafish Embryos
Materials:
-
Wild-type zebrafish embryos
-
Dorsomorphin stock solution (10 mM in DMSO)
-
Embryo medium (e.g., E3 medium)
-
Petri dishes or 96-well plates
-
Incubator at 28.5°C
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in a petri dish with embryo medium.
-
Staging: Allow embryos to develop to the desired stage for treatment initiation. For dorsalization phenotypes, treatment is typically initiated between 3 and 8 hours post-fertilization (hpf).[4]
-
Preparation of Treatment Solution: Prepare the final working concentration of Dorsomorphin in embryo medium. A common concentration range for dorsalization is 5-10 µM.[4] To make a 10 µM solution, add 1 µl of the 10 mM stock solution to 1 ml of embryo medium. Prepare a vehicle control solution with the same concentration of DMSO (e.g., 0.1%).
-
Treatment: Remove the original embryo medium and replace it with the Dorsomorphin treatment solution or the vehicle control solution.
-
Incubation: Incubate the embryos at 28.5°C.
-
Phenotypic Analysis: Observe the embryos at 24 and 48 hpf under a stereomicroscope. Dorsalized embryos will exhibit an expansion of dorsal structures (e.g., enlarged head and somites) and a reduction or absence of ventral structures (e.g., ventral tail fin).[4][5] The severity of the phenotype is typically dose-dependent.[7][8]
Protocol 3: Inhibition of Osteogenesis in Zebrafish Larvae
Materials:
-
Wild-type zebrafish embryos
-
Dorsomorphin stock solution (10 mM in DMSO)
-
Embryo medium (e.g., E3 medium)
-
Alizarin Red S staining solution
-
Microscope for imaging
Procedure:
-
Embryo Rearing: Raise zebrafish embryos in embryo medium at 28.5°C. To prevent early developmental defects such as dorsalization, initiate Dorsomorphin treatment after the establishment of the dorsoventral axis, typically at 24 hpf or later.[4]
-
Treatment: At 24 hpf, transfer the embryos to a fresh petri dish containing embryo medium with the desired concentration of Dorsomorphin (e.g., 1-4 µM) or a DMSO vehicle control.[4]
-
Incubation and Media Change: Continue to incubate the larvae at 28.5°C. Change the treatment and control media daily.
-
Staining for Bone Mineralization: At 10 days post-fertilization (dpf), fix the larvae and stain with Alizarin Red S to visualize calcified bone structures.
-
Analysis: Image the stained larvae, focusing on the vertebral column and craniofacial bones. Quantify the number of mineralized vertebrae or assess the degree of calcification compared to the control group. A decrease in the number and intensity of stained structures indicates inhibition of osteogenesis.[4][5]
Mandatory Visualization
Caption: BMP signaling pathway and the inhibitory action of Dorsomorphin.
Caption: General experimental workflow for Dorsomorphin treatment of zebrafish embryos.
References
- 1. stemcell.com [stemcell.com]
- 2. agscientific.com [agscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. escholarship.org [escholarship.org]
- 8. Utilizing zebrafish embryos to reveal disruptions in dorsoventral patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound | AMPK | Tocris Bioscience [tocris.com]
- 13. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
Dorsomorphin Dihydrochloride: Application Notes and Protocols for Chemical Reprogramming of Somatic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsomorphin dihydrochloride, also known as Compound C, is a potent and selective small molecule inhibitor of the AMP-activated protein kinase (AMPK) and, more critically for cellular reprogramming, an inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][2][3] This dual activity makes it a valuable tool in the field of regenerative medicine and drug development, particularly in the chemical reprogramming of somatic cells into pluripotent stem cells, neural progenitors, and cardiomyocytes.[4][5] By inhibiting the BMP signaling pathway, Dorsomorphin helps to overcome barriers that maintain somatic cell identity, thereby facilitating the transition to a desired cell fate.
These application notes provide a comprehensive overview of the use of this compound in chemical reprogramming, including its mechanism of action, protocols for its application, and quantitative data from key studies.
Mechanism of Action in Chemical Reprogramming
Dorsomorphin's primary role in chemical reprogramming is the inhibition of the BMP signaling pathway. The BMP pathway is crucial in embryonic development and maintaining tissue homeostasis in adult organisms.[6][7] In the context of reprogramming, active BMP signaling often reinforces the somatic state and can inhibit the induction of pluripotency or specific desired lineages.
By inhibiting the BMP type I receptors ALK2, ALK3, and ALK6, Dorsomorphin prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8).[6][8] This blockade of the canonical BMP-SMAD signaling cascade is a critical step in overcoming the mesenchymal-to-epithelial transition (MET), an early and essential event in the reprogramming of fibroblasts to induced pluripotent stem cells (iPSCs).[9] The inhibition of BMP signaling by Dorsomorphin has been shown to promote the differentiation of pluripotent stem cells towards neural and cardiac lineages.[1][10]
Dorsomorphin also potently inhibits AMPK with a Ki of 109 nM.[3] While its role in reprogramming via AMPK inhibition is less characterized than its BMP inhibition, AMPK is a central regulator of cellular metabolism, and its modulation may also contribute to the metabolic reprogramming required for cell fate changes.
Signaling Pathway
Caption: BMP signaling pathway and the inhibitory action of Dorsomorphin.
Applications in Chemical Reprogramming
This compound is frequently used as a component of small molecule cocktails to reprogram various somatic cell types. Its application spans the generation of chemically induced pluripotent stem cells (ciPSCs), direct reprogramming into neurons, and the generation of cardiomyocytes.
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing Dorsomorphin in chemical reprogramming cocktails.
| Application | Cell Type | Small Molecule Cocktail Components (with Dorsomorphin) | Reprogramming Efficiency | Reference |
| Generation of ciPSCs | Mouse Fibroblasts | VPA, CHIR99021, Repsox, Tranylcypromine, Forskolin, DZNep | Up to 0.2% | [11] |
| Neural Conversion | Human Fetal Lung Fibroblasts | Ngn2 (transcription factor), Forskolin | Up to 99% of Ngn2-expressing cells | [11] |
| Neural Conversion | Human ESCs and iPSCs | Dorsomorphin (as Compound C) alone | 88.7% (hESCs), 70.4% (hiPSCs) | [12] |
| Cardiomyocyte Generation | Mouse Embryonic Stem Cells | Dorsomorphin alone (in differentiation protocol) | >20-fold increase in beating cardiomyocytes | [13] |
| Cardiomyocyte Generation | Rat Cardiac Fibroblasts | CHIR99021, Valproic acid, SB431542, Forskolin | Not specified | [8] |
Experimental Protocols
The following are representative protocols for the use of this compound in chemical reprogramming, synthesized from published research. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Generation of Chemically Induced Neurons from Human Fibroblasts
This protocol is based on a strategy combining a key transcription factor with small molecules to induce neuronal conversion.
Materials:
-
Human dermal fibroblasts
-
DMEM/F12 with GlutaMAX
-
N2 and B27 supplements
-
Neurobasal Medium
-
Recombinant human Ngn2
-
This compound (Stock solution: 10 mM in DMSO)
-
Forskolin (Stock solution: 10 mM in DMSO)
-
Basic fibroblast growth factor (bFGF)
-
Brain-derived neurotrophic factor (BDNF)
-
Glial cell-derived neurotrophic factor (GDNF)
Experimental Workflow:
Caption: Workflow for chemically induced neuronal conversion.
Procedure:
-
Cell Seeding: Plate human fibroblasts on coated plates in fibroblast growth medium.
-
Transcription Factor Induction: On day 1, introduce the neural transcription factor Ngn2.
-
Chemical Induction: On day 2, replace the medium with neural induction medium (DMEM/F12, N2 supplement) containing Dorsomorphin (e.g., 1 µM) and Forskolin (e.g., 5 µM).
-
Maturation: From day 3 onwards, culture the cells in Neurobasal medium supplemented with B27, BDNF, and GDNF. Continue the treatment with Dorsomorphin and Forskolin. Change the medium every 2-3 days.
-
Analysis: After 2-3 weeks, assess neuronal conversion by immunostaining for markers such as βIII-tubulin (Tuj1) and MAP2.
Protocol 2: Generation of Chemically Induced Pluripotent Stem Cells (ciPSCs) from Mouse Fibroblasts
This protocol is based on a purely chemical approach to induce pluripotency.
Materials:
-
Mouse embryonic fibroblasts (MEFs)
-
ESC medium (DMEM, 15% FBS, LIF, etc.)
-
This compound (Stock solution: 10 mM in DMSO)
-
CHIR99021 (Stock solution: 10 mM in DMSO)
-
RepSox (Stock solution: 10 mM in DMSO)
-
Valproic Acid (VPA) (Stock solution: 1 M in water)
-
Forskolin (Stock solution: 10 mM in DMSO)
-
Tranylcypromine (Stock solution: 10 mM in DMSO)
-
DZNep (Stock solution: 1 mM in DMSO)
Experimental Workflow:
Caption: Workflow for generating ciPSCs from MEFs.
Procedure:
-
Cell Seeding: Plate MEFs on gelatin-coated plates in MEF medium.
-
Chemical Induction - Stage 1: On day 1, switch to ESC medium supplemented with the full chemical cocktail: Dorsomorphin (e.g., 1 µM), CHIR99021 (e.g., 3 µM), RepSox (e.g., 1 µM), VPA (e.g., 1 mM), Forskolin (e.g., 10 µM), Tranylcypromine (e.g., 2 µM), and DZNep (e.g., 0.5 µM). Change the medium every 2 days.
-
Maturation - Stage 2: After approximately 14 days, continue the culture in ESC medium with a subset of the small molecules or in ESC medium alone to allow for the maturation of ciPSC colonies.
-
Colony Isolation and Expansion: Around day 28, morphologically distinct ciPSC colonies can be manually picked and expanded under standard ESC culture conditions.
-
Characterization: Expanded colonies should be characterized for pluripotency markers (e.g., Oct4, Nanog, SSEA1) and differentiation potential.
Concluding Remarks
This compound is a key small molecule in the chemical reprogramming toolbox. Its ability to inhibit the BMP signaling pathway is fundamental to overcoming the barriers of somatic cell identity and guiding cells toward a new fate. The protocols provided herein serve as a starting point for researchers. Successful chemical reprogramming is often sensitive to cell type, passage number, and specific culture conditions, necessitating empirical optimization. As research in this area progresses, the use of Dorsomorphin and other small molecules holds significant promise for advancing regenerative medicine and developing novel therapeutic strategies.
References
- 1. stemcell.com [stemcell.com]
- 2. webshop.tataa.com [webshop.tataa.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | AMPK | Tocris Bioscience [tocris.com]
- 5. This compound - Cell Guidance Systems [mayflowerbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-efficiency induction of neural conversion in human ESCs and human induced pluripotent stem cells with a single chemical inhibitor of transforming growth factor beta superfamily receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dorsomorphin dihydrochloride solubility in DMSO vs water vs PBS
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and use of Dorsomorphin dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive, and reversible inhibitor of AMP-activated protein kinase (AMPK) with a Ki of 109 nM.[1] It also functions as a selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, specifically ALK2, ALK3, and ALK6.[2][3] This inhibition blocks the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8.[4][5] Additionally, it can induce autophagy in some cancer cell lines through a mechanism independent of AMPK inhibition.[6]
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
Difficulty dissolving this compound in DMSO is a common issue. Here are several troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7][8] Absorbed water can significantly reduce the solubility of the compound. Always use fresh, unopened, or properly stored anhydrous DMSO.
-
Gentle Warming: Warming the solution to 37°C for a few minutes can aid dissolution.[9][10]
-
Sonication: Using an ultrasonic bath can help break up particulates and facilitate dissolving the compound.[8][10]
-
Check Compound Form: Ensure you are using this compound, which is the water-soluble salt form, and not the free base (Dorsomorphin), which has different solubility characteristics.
Q3: What is the recommended storage condition for this compound solutions?
Proper storage is critical to maintain the compound's potency.
-
Powder: The lyophilized powder should be stored at -20°C, protected from light and moisture.[1] In this form, it is stable for at least two years.[1]
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (like water or DMSO), aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[1] Stored this way, solutions are typically stable for up to 3 months at -20°C.[1]
-
Aqueous Working Solutions: It is not recommended to store aqueous solutions, such as those prepared in PBS, for more than one day.[11] These should be made fresh from a stock solution before each experiment.
Solubility Data
The solubility of this compound can vary between batches and is highly dependent on the solvent condition and preparation method. The data below is compiled from multiple sources for comparison.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 0.5 - 9.45 mg/mL | 1.06 - 20 mM | Requires fresh, anhydrous DMSO. Gentle warming or sonication may be necessary to achieve higher concentrations.[7][8][9][10] | [8][9][11][12] |
| Water | 47 - 100 mg/mL | 100 - 211 mM | High solubility. Sonication may be required to expedite dissolution.[8] | [7][8][9][12] |
| PBS (pH 7.2) | 1 - 20 mg/mL | 2.12 - 42.34 mM | Solubility is lower and more variable than in pure water. Prepare fresh and do not store.[11] | [7][8][11][12] |
Molecular Weight of this compound: 472.41 g/mol [9]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add 211.7 µL of fresh, anhydrous DMSO per 1 mg of powder.
-
Vortex the solution to mix.
-
If particulates are visible, warm the vial at 37°C for 5-10 minutes and/or sonicate in an ultrasonic bath until the solution is clear.
-
Aliquot the stock solution into single-use tubes and store at -20°C for up to 3 months.
Protocol 2: Preparation of a 50 mM Water Stock Solution
-
Equilibrate the vial of this compound powder to room temperature.
-
To prepare a 50 mM stock solution, add 42.3 µL of sterile, nuclease-free water per 1 mg of powder.
-
Vortex thoroughly. Use of an ultrasonic bath is recommended to ensure complete dissolution.
-
Once dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for up to 3 months.
Protocol 3: Preparation of a 1 mg/mL PBS Working Solution
-
Thaw a frozen aliquot of a concentrated stock solution (e.g., 50 mM in water).
-
Dilute the stock solution into sterile PBS (pH 7.2) to a final concentration of 1 mg/mL.
-
Vortex to ensure the solution is homogeneous.
-
This working solution should be prepared fresh immediately before use and any unused portion should be discarded. It is not recommended for storage.[11]
Signaling Pathway Inhibition
This compound is a dual inhibitor, primarily targeting the AMPK and BMP signaling pathways.
AMPK Pathway Inhibition
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Dorsomorphin competes with ATP to inhibit the kinase activity of AMPK, thereby preventing the phosphorylation of its downstream targets involved in processes like fatty acid oxidation and glucose uptake.
BMP Pathway Inhibition
The Bone Morphogenetic Protein (BMP) pathway is crucial for embryonic development and tissue homeostasis. Dorsomorphin selectively inhibits the Type I BMP receptors (ALK2, ALK3, ALK6), preventing the phosphorylation and activation of the SMAD1/5/8 transcription factors. This blockage halts the transcription of BMP target genes.
References
- 1. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound - Cell Guidance Systems [mayflowerbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | AMPK Inhibitors: R&D Systems [rndsystems.com]
- 10. glpbio.com [glpbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medkoo.com [medkoo.com]
Dorsomorphin dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dorsomorphin dihydrochloride. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable when stored at -20°C, protected from light.[1][2][3] Several suppliers indicate that in its lyophilized or crystalline solid form, the compound is stable for at least two to four years under these conditions.[1][4][5] It is also recommended to store it in a desiccated environment.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound can be dissolved in various solvents. For a 10 mM stock solution, you can reconstitute 5 mg of the powder in 1.25 ml of DMSO.[1] It is also soluble in water.[2][6] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before storage.[1][7]
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution depends on the solvent and storage temperature. Solutions in organic solvents like DMSO should be stored at -20°C or -80°C. At -20°C, the solution is stable for up to 3 to 6 months.[1][7] For longer-term storage, -80°C is recommended, with stability for up to one year.[7][8][9] Aqueous solutions are less stable, and it is generally not recommended to store them for more than one day.[4]
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage. this compound, especially in solution, can degrade if not stored correctly. Exposure to light and repeated freeze-thaw cycles can reduce its potency.[1][2]
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Solution: Ensure the solid compound is stored at -20°C and protected from light.[2][3] Prepare fresh stock solutions and aliquot them for single use to avoid multiple freeze-thaw cycles.[1][7] If using a previously prepared stock solution that has been stored for an extended period, consider preparing a fresh one.
-
-
Possible Cause 2: Solution Instability. If you are using aqueous solutions of this compound, its stability is limited.
-
Solution: Prepare aqueous solutions fresh before each experiment. It is not recommended to store aqueous solutions for more than one day.[4] For experiments requiring the compound to be in an aqueous buffer, dilute a freshly prepared stock in an organic solvent (like DMSO) into the aqueous buffer immediately before use.[4]
-
-
Possible Cause 3: Solubility Issues. this compound has different solubilities in various solvents. If the compound has precipitated out of solution, the effective concentration will be lower than expected.
-
Solution: Be aware of the solubility limits in your chosen solvent. For instance, solubility is approximately 0.5 mg/mL in DMSO and 1 mg/mL in PBS (pH 7.2).[4] If you notice any precipitation, you can try gently warming the solution.[1] For DMSO solutions, heating to approximately 55°C and then cooling can help redissolve the compound.[10]
-
Quantitative Data Summary
Table 1: Storage Conditions and Stability of Solid this compound
| Form | Storage Temperature | Stability | Additional Notes |
| Crystalline Solid/Lyophilized Powder | -20°C | ≥ 4 years[4][5] | Store desiccated and protected from light.[1][2] |
| 24 months[1] |
Table 2: Storage Conditions and Stability of this compound in Solution
| Solvent | Storage Temperature | Stability |
| DMSO | -20°C | Up to 3 months[1] |
| -20°C | 6 months[7][8] | |
| -80°C | 1 year[7][8][9] | |
| Aqueous | Not Recommended | ≤ 1 day[4] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 5 mg of powder (MW: 472.4 g/mol for dihydrochloride), you would add approximately 1.06 ml of DMSO.
-
Mixing: Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound solutions.
Caption: this compound inhibits both the BMP and AMPK signaling pathways.
References
- 1. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 2. cellgs.com [cellgs.com]
- 3. agscientific.com [agscientific.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dorsomorphin (Compound C) (DMSO solution), AMP-kinase inhibitor (CAS 866405-64-3) | Abcam [abcam.com]
Technical Support Center: Dorsomorphin Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing Dorsomorphin in primary cell cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Dorsomorphin-induced cytotoxicity?
A1: Dorsomorphin, also known as Compound C, induces cytotoxicity through multiple mechanisms. It is a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK)[1][2][3][4][5][6]. However, its cytotoxic effects are often attributed to its inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway by targeting type I BMP receptors ALK2, ALK3, and ALK6[2][3][6][7][8][9]. Inhibition of BMP signaling can disrupt crucial cellular processes, leading to apoptosis or cell cycle arrest[7][10]. Some studies suggest that Dorsomorphin can induce apoptosis independently of AMPK inhibition[1][11][12].
Q2: Is Dorsomorphin selective in its action?
A2: While widely used as an AMPK and BMP inhibitor, Dorsomorphin is known to have off-target effects. Notably, it can inhibit VEGF (vascular endothelial growth factor) type-2 receptors (Flk1/KDR), which can impact angiogenesis and cell survival[13][14]. It is crucial to consider these off-target effects when interpreting experimental results. For more specific BMP inhibition, analogs like DMH1 have been developed[14].
Q3: What is a typical working concentration for Dorsomorphin in primary cell cultures?
A3: The optimal working concentration of Dorsomorphin varies significantly depending on the primary cell type and the experimental objective. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type. Generally, concentrations ranging from 1 µM to 20 µM are used in cell culture experiments[11][15][16]. For some sensitive primary cells, even lower concentrations may be necessary.
Q4: How should I prepare and store Dorsomorphin?
A4: Dorsomorphin is typically supplied as a lyophilized powder and should be stored at -20°C[1]. For use in cell culture, it is commonly dissolved in DMSO to create a stock solution (e.g., 10 mM)[1][15]. The stock solution should be stored at -20°C and is typically stable for up to 3 months[1]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution[1]. When preparing your working concentration, dilute the DMSO stock solution in your cell culture medium. Be mindful of the final DMSO concentration, as it can be toxic to primary cells at higher levels (typically keep below 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low Dorsomorphin concentrations. | Primary cells are highly sensitive to the compound or the DMSO solvent. | 1. Perform a dose-response experiment starting with very low concentrations (e.g., 0.1 µM) to determine the IC50 for your specific primary cell type. 2. Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%. Run a vehicle control (medium with DMSO only) to assess solvent toxicity. 3. Check the quality and passage number of your primary cells. Higher passage numbers can lead to increased sensitivity.[17][18][19] |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell seeding density. 2. Variability in Dorsomorphin stock solution activity. 3. Differences in cell culture conditions. | 1. Ensure consistent cell seeding density across all experiments as this can influence the cellular response to the compound. 2. Prepare fresh dilutions of Dorsomorphin from a new aliquot of the stock solution for each experiment. 3. Standardize all cell culture parameters including media composition, serum percentage, and incubation times. |
| Unexpected experimental outcomes (e.g., effects unrelated to AMPK or BMP signaling). | Off-target effects of Dorsomorphin. | 1. Be aware of Dorsomorphin's known off-target effects, particularly on VEGF receptors.[13][14] 2. Consider using more specific inhibitors, such as DMH1 for BMP signaling, to confirm that the observed effects are target-specific.[14] 3. Use complementary methods, such as siRNA-mediated knockdown of the target protein, to validate your findings. |
| Difficulty dissolving Dorsomorphin. | The compound has low aqueous solubility. | 1. For a 10 mM stock, reconstitute 5 mg of powder in 1.25 ml of DMSO.[1] 2. Gentle warming (e.g., 37°C) and sonication can aid in dissolution.[5] 3. For cell-based assays, it is recommended to dilute the stock solution into the culture medium immediately before use.[9] |
Quantitative Data Summary
The cytotoxic and inhibitory concentrations of Dorsomorphin can vary widely depending on the cell type and assay conditions. The following table summarizes reported IC50 and effective concentrations from various studies. Note that most of these values are from cancer cell lines and should be used as a reference point for designing experiments with primary cells.
| Cell Line/Type | Assay | IC50 / Effective Concentration | Reference |
| HeLa Cells | Cell Viability (CCK-8) | 10.71 µM | [15][20] |
| HCT116 Cells | Cell Viability (CCK-8) | 11.34 µM | [15][20] |
| A17 Breast Cancer Cells | Cell Viability (MTT) | 1.338 ± 0.1 µM | [10] |
| Uveal Melanoma (92-1) | Cell Viability | 6.526 µM | [21] |
| Uveal Melanoma (MP46) | Cell Viability | 10.13 µM | [21] |
| Uveal Melanoma (OMM2.5) | Cell Viability | 31.45 µM | [21] |
| Uveal Melanoma (Mel270) | Cell Viability | 8.39 µM | [21] |
| C2C12 Myofibroblasts | Inhibition of Alkaline Phosphatase Activity | 4 µM (no cytotoxicity observed) | [7][8] |
| Hep3B Hepatoma Cells | Inhibition of Hepcidin Promoter Activity | 10 µM | [7] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dorsomorphin Treatment: Prepare serial dilutions of Dorsomorphin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Dorsomorphin-containing medium to each well. Include a vehicle control (medium with DMSO) and a no-treatment control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
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Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of Dorsomorphin for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
References
- 1. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dorsomorphin dihydrochloride | AMPK | Tocris Bioscience [tocris.com]
- 7. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. Dorsomorphin attenuates ABCG2-mediated multidrug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell death induced by dorsomorphin in adult T-cell leukemia/lymphoma is AMPK-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 16. glpbio.com [glpbio.com]
- 17. cellapplications.com [cellapplications.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. 13 technical tips for successful primary cell culture [sciencellonline.com]
- 20. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results with Dorsomorphin Treatment: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers encounter when using Dorsomorphin. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing variable or inconsistent results with my Dorsomorphin treatment?
A1: Inconsistent results with Dorsomorphin can stem from several factors:
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Off-Target Effects: Dorsomorphin is a well-known inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, and ALK6).[1][2][3] However, it also has significant off-target effects, notably against VEGF type-2 receptors (Flk1/KDR), which can impact angiogenesis.[4][5] Depending on your cell type and experimental system, these off-target effects can lead to unexpected phenotypes.
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Stock Solution Stability: The stability of your Dorsomorphin stock solution is critical. Improper storage, such as repeated freeze-thaw cycles, can lead to degradation of the compound.[1][2] It is recommended to aliquot stock solutions and store them at -80°C for long-term use (up to 1 year) or -20°C for shorter-term use (1-3 months).[1][6][7]
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Concentration and Cell Type Dependency: The effective concentration of Dorsomorphin can vary significantly between different cell lines.[8] A concentration that is effective in one cell type may be toxic or ineffective in another. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
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Solubility Issues: Dorsomorphin has low solubility in aqueous media.[9] When diluting the DMSO stock solution into your culture medium, ensure proper mixing and pre-warm the media to prevent precipitation.[2]
Q2: My cells are dying at concentrations that are reported to be effective. What could be the cause?
A2: Cell death at expectedly effective concentrations can be due to:
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High DMSO Concentration: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, as higher concentrations can be toxic to cells.[2]
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Off-Target Cytotoxicity: As mentioned, Dorsomorphin has off-target effects that can lead to cytotoxicity in a cell-type-specific manner.[4] Consider using a more specific BMP inhibitor, such as LDN-193189, if BMP pathway inhibition is your primary goal and cytotoxicity is a concern.[10]
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Dorsomorphin. The IC50 values can range from low micromolar to over 30 µM depending on the cell line.[8]
Q3: How can I confirm that Dorsomorphin is inhibiting the intended target in my experiment?
A3: To validate the inhibitory activity of Dorsomorphin, you should perform downstream target analysis.
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For BMP Pathway Inhibition: Assess the phosphorylation status of SMAD1/5/8, which are direct downstream targets of the BMP type I receptors. A successful inhibition by Dorsomorphin should lead to a decrease in phosphorylated SMAD1/5/8 levels.[2][10]
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For AMPK Inhibition: Measure the phosphorylation of ACC (Acetyl-CoA Carboxylase), a downstream target of AMPK. Inhibition of AMPK by Dorsomorphin will result in reduced phosphorylation of ACC.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for Dorsomorphin to aid in experimental design.
| Parameter | Value | Cell Line/System | Reference |
| Ki for AMPK | 109 nM | Cell-free assays | [1] |
| IC50 for ALK2 | 107.9 nM | In vitro kinase assay | [4] |
| IC50 for KDR (VEGFR2) | 25.1 nM | In vitro kinase assay | [4] |
| Effective Concentration | 0.5 µM - 20 µM | General cell culture | [2] |
| IC50 (Cytotoxicity) | 6.526 µM | 92-1 (uveal melanoma) | [8] |
| IC50 (Cytotoxicity) | 10.13 µM | MP46 (uveal melanoma) | [8] |
| IC50 (Cytotoxicity) | 31.45 µM | OMM2.5 (uveal melanoma) | [8] |
| IC50 (Cytotoxicity) | 8.39 µM | Mel270 (uveal melanoma) | [8] |
Experimental Protocols
Preparation of Dorsomorphin Stock Solution
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To prepare a 10 mM stock solution, dissolve 2 mg of Dorsomorphin (molecular weight ~399.49 g/mol ) in 501 µL of pure DMSO.[2]
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Warm the solution at 37°C for 3-5 minutes to ensure complete solubilization.[2]
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Gently tap the vial before opening to collect all the powder at the bottom.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to one year.[1][6][7]
Cell Treatment Protocol
-
Culture your cells to the desired confluency.
-
Thaw an aliquot of the Dorsomorphin stock solution at 37°C.[2]
-
Pre-warm the cell culture medium to 37°C.[2]
-
Dilute the Dorsomorphin stock solution directly into the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.[2]
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Mix the supplemented media well. For best results, filter the media through a 0.2 µm low-protein binding filter.[2]
-
Replace the existing medium in your cell culture plates with the Dorsomorphin-containing medium.
-
Incubate the cells for the desired treatment duration.
Western Blotting for Phospho-SMAD1/5/8
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After Dorsomorphin treatment, wash the cells with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
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Denature the protein samples by boiling in Laemmli buffer.
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Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.[10]
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalize the phospho-SMAD1/5/8 signal to a loading control like GAPDH or β-tubulin.[10]
Visualizations
Signaling Pathway Diagram
Caption: Dorsomorphin inhibits the BMP signaling pathway.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for Dorsomorphin experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. stemcell.com [stemcell.com]
- 4. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of Dorsomorphin in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dorsomorphin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Dorsomorphin and what is its primary mechanism of action?
Dorsomorphin, also known as Compound C, is a potent, selective, and reversible small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions by targeting the ATP-binding pocket of BMP type I receptors, specifically ALK2, ALK3, and ALK6.[1][2][3] This inhibition prevents the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, thereby blocking the canonical BMP signaling cascade.[2][3][4] Dorsomorphin is also recognized as an inhibitor of AMP-activated protein kinase (AMPK).[1]
Q2: Why does Dorsomorphin precipitate in cell culture media?
Dorsomorphin is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media.[5] Precipitation often occurs when the concentration of Dorsomorphin exceeds its solubility limit in the final culture volume. This can be triggered by several factors, including:
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Improper stock solution preparation: Using a suboptimal solvent or incorrect concentration.
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Suboptimal dilution into media: Adding the Dorsomorphin stock solution to cold media or inadequate mixing can cause it to crash out of solution.
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High final concentration: The desired experimental concentration of Dorsomorphin may be too high for the given media composition.
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Media components: Interactions with salts, proteins, and other components in the media can reduce Dorsomorphin's solubility.[6]
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pH of the media: Changes in pH can affect the solubility of small molecules.
Q3: What is the recommended solvent for preparing Dorsomorphin stock solutions?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing Dorsomorphin stock solutions.[7] It can be dissolved in DMSO at concentrations up to 100 mM.[6] For some applications, ethanol or dimethylformamide (DMF) can also be used, but solubility may be lower.[4]
Q4: What is the recommended storage procedure for Dorsomorphin and its stock solutions?
-
Powder: Store the lyophilized powder at -20°C, protected from light.[6]
-
Stock Solutions: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C.[8]
Troubleshooting Guide: Preventing Dorsomorphin Precipitation
If you are experiencing precipitation of Dorsomorphin in your cell culture media, follow this step-by-step troubleshooting guide.
Step 1: Review Your Stock Solution Preparation
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Issue: The stock solution was not prepared correctly, leading to insolubility from the start.
-
Solution:
-
Ensure you are using high-purity, anhydrous DMSO.
-
To aid dissolution, gently warm the DMSO stock solution to 37°C for 3-5 minutes and vortex or sonicate.[9]
-
Visually inspect your stock solution for any undissolved particles before use.
-
Step 2: Optimize the Dilution Process
-
Issue: The method of diluting the stock solution into the media is causing precipitation.
-
Solution:
-
Pre-warm the media: Always use media that has been pre-warmed to 37°C before adding the Dorsomorphin stock solution.[9] Adding a concentrated DMSO stock to cold media will significantly decrease the solubility of the compound.
-
Add dropwise while mixing: Add the required volume of the stock solution drop by drop to the pre-warmed media while gently swirling or vortexing the media. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
-
Avoid high final DMSO concentrations: Keep the final concentration of DMSO in the culture media below 0.5% to minimize solvent-induced precipitation and cellular toxicity.[9]
-
Step 3: Evaluate the Final Concentration and Media Composition
-
Issue: The final working concentration of Dorsomorphin is too high for the specific cell culture medium being used.
-
Solution:
-
Perform a solubility test: Before treating your cells, perform a small-scale test by adding your desired final concentration of Dorsomorphin to the cell-free media and incubating it under the same conditions as your experiment. Observe for any signs of precipitation over time.
-
Consider media components: Serum-free media may be more prone to precipitation due to the lack of proteins that can help solubilize hydrophobic compounds. If using serum-free media, you may need to lower the final concentration of Dorsomorphin.
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Filter the supplemented media: After adding Dorsomorphin, filter the media through a 0.22 µm sterile filter to remove any micro-precipitates before adding it to your cells.[9]
-
Step 4: Consider Using Dorsomorphin Dihydrochloride
-
Issue: The standard form of Dorsomorphin has inherently low aqueous solubility.
-
Solution:
-
Dorsomorphin is also available as a dihydrochloride salt, which has a higher solubility in aqueous solutions, including cell culture media. If precipitation issues persist, consider using this more soluble form for your experiments.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₄H₂₅N₅O |
| Molecular Weight | 399.5 g/mol |
| Solubility | DMSO: Up to 100 mM[6] Ethanol: Soluble[4] DMF: Soluble[4] Water: Sparingly soluble[4] |
| Recommended Stock Conc. | 10 mM in DMSO[9] |
| Effective Culture Conc. | 0.5 µM to 20 µM[9] |
Experimental Protocols
Protocol for Preparing a 10 mM Dorsomorphin Stock Solution in DMSO
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Bring the vial of Dorsomorphin powder to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of Dorsomorphin, add 250.3 µL of DMSO).
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To facilitate dissolution, warm the vial at 37°C for 3-5 minutes.[9]
-
Vortex the solution until the Dorsomorphin is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol for Adding Dorsomorphin to Cell Culture Media
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Thaw an aliquot of the Dorsomorphin stock solution at room temperature.
-
Pre-warm the required volume of cell culture media to 37°C in a water bath.
-
Calculate the volume of the Dorsomorphin stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
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While gently swirling the pre-warmed media, add the Dorsomorphin stock solution dropwise.
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Once the Dorsomorphin is added, gently mix the media by inverting the tube or bottle a few times.
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(Optional but recommended) Sterilize the final Dorsomorphin-supplemented media by passing it through a 0.22 µm filter.
-
Immediately add the supplemented media to your cell cultures.
Visualizations
Caption: Troubleshooting workflow for Dorsomorphin precipitation.
References
- 1. stemcell.com [stemcell.com]
- 2. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gosset.ai [gosset.ai]
Dorsomorphin half-life in cell culture medium
Welcome to the technical support center for Dorsomorphin. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective use of Dorsomorphin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Dorsomorphin stock solutions?
A1: Dorsomorphin is most commonly dissolved in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, you can reconstitute 5 mg of Dorsomorphin powder in 1.25 ml of DMSO. Stock solutions should be aliquoted and stored at -20°C for up to 3 months to prevent loss of potency. Avoid repeated freeze-thaw cycles.
Q2: What is the half-life of Dorsomorphin in cell culture medium?
A2: The half-life of Dorsomorphin in cell culture medium at 37°C has not been definitively reported in the literature. The stability of small molecules in aqueous solutions can be influenced by factors such as pH, temperature, and media components. For long-term experiments, it is highly recommended to determine the half-life empirically under your specific experimental conditions. A detailed protocol for this determination is provided in the "Experimental Protocols" section.
Q3: What are the primary cellular targets of Dorsomorphin?
A3: Dorsomorphin is a potent, ATP-competitive, and reversible inhibitor of both the Bone Morphogenetic Protein (BMP) signaling pathway and AMP-activated protein kinase (AMPK).[1] It selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the phosphorylation of downstream SMAD1/5/8.[2] Its inhibitory effect on AMPK has a reported Ki value of 109 nM.[3]
Q4: Are there known off-target effects for Dorsomorphin?
A4: Yes, at higher concentrations, Dorsomorphin can exhibit off-target effects. It has been shown to inhibit the VEGF type-2 receptor (KDR/Flk1), which can impact angiogenesis.[4][5] To minimize off-target effects, it is crucial to use the lowest effective concentration determined by a dose-response experiment for your specific cell type and experimental endpoint.
Q5: Can Dorsomorphin cause cytotoxicity?
A5: Dorsomorphin can exhibit cytostatic or cytotoxic effects at high concentrations. The effective concentration for BMP or AMPK inhibition is generally lower than the concentration that induces significant cell death. However, it is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic working concentration for your specific cell line and experimental duration. For example, in A17 cells, the IC50 after 96 hours was determined to be 1.34 µM.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of BMP signaling (e.g., no change in p-SMAD1/5/8 levels) | 1. Dorsomorphin degradation: The compound may have degraded in the cell culture medium during a long incubation period. 2. Suboptimal concentration: The concentration of Dorsomorphin may be too low to effectively inhibit the target in your specific cell system. 3. Incorrect preparation/storage: Improper handling of the stock solution can lead to loss of potency. | 1. Refresh the medium with freshly diluted Dorsomorphin every 24-48 hours, or as determined by your half-life experiment. 2. Perform a dose-response experiment to determine the optimal concentration (typically in the range of 0.5-10 µM). 3. Ensure proper storage of the DMSO stock at -20°C in small aliquots to avoid freeze-thaw cycles. |
| Inconsistent results between experiments | 1. Variability in cell density or passage number: Different cell states can respond differently to treatment. 2. Precipitation of Dorsomorphin: The compound has low solubility in aqueous media and can precipitate out of solution.[7] 3. DMSO concentration: High concentrations of the solvent DMSO can be toxic to cells. | 1. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. 2. Pre-warm the cell culture media before adding the reconstituted Dorsomorphin to avoid precipitation. Visually inspect the media for any signs of precipitation after adding the compound. 3. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, and include a vehicle control (DMSO alone) in all experiments. |
| Unexpected cellular effects or toxicity | 1. Off-target effects: The concentration of Dorsomorphin used may be too high, leading to inhibition of other kinases like KDR.[4][5] 2. Cell line sensitivity: Different cell lines can have varying sensitivities to Dorsomorphin. | 1. Lower the concentration of Dorsomorphin. If possible, use a more specific inhibitor, such as LDN-193189 for the BMP pathway, to confirm that the observed phenotype is due to BMP inhibition. 2. Perform a viability/cytotoxicity assay to establish a non-toxic working concentration range for your specific cell line. |
Signaling Pathways
Below are diagrams illustrating the signaling pathways inhibited by Dorsomorphin.
Caption: Dorsomorphin inhibits the BMP signaling pathway.
Caption: Dorsomorphin inhibits the AMPK signaling pathway.
Experimental Protocols
Protocol 1: Determination of Dorsomorphin Half-Life in Cell Culture Medium
This protocol outlines a method to determine the stability of Dorsomorphin in your specific cell culture medium at 37°C using High-Performance Liquid Chromatography (HPLC)-UV.
Materials:
-
Dorsomorphin powder
-
DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate modifier for mobile phase)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
Workflow Diagram:
Caption: Workflow for half-life determination.
Procedure:
-
Preparation of Dorsomorphin Standard Curve:
-
Prepare a 10 mM stock solution of Dorsomorphin in DMSO.
-
Create a series of dilutions of the stock solution in your cell culture medium to generate a standard curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).
-
Analyze these standards by HPLC-UV to establish a linear relationship between concentration and peak area.
-
-
Sample Preparation and Incubation:
-
Pre-warm your complete cell culture medium to 37°C.
-
Spike the pre-warmed medium with Dorsomorphin to a final concentration within the linear range of your standard curve (e.g., 10 µM).
-
Aliquot the Dorsomorphin-containing medium into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot for each time point.
-
Immediately freeze the samples at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
-
HPLC-UV Analysis:
-
Thaw all samples, including the standards.
-
If necessary, centrifuge the samples to pellet any debris and transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC system. An isocratic method with a mobile phase of acetonitrile and water (with a modifier like formic acid) is often a good starting point. The detection wavelength should be set to one of the absorbance maxima of Dorsomorphin (e.g., ~271 nm or ~334 nm).
-
Record the peak area for Dorsomorphin in each sample.
-
-
Data Analysis and Half-Life Calculation:
-
Using the standard curve, convert the peak areas of your time-course samples into concentrations.
-
Plot the natural logarithm (ln) of the Dorsomorphin concentration against time.
-
Perform a linear regression on the data points. The slope of this line represents the degradation rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / |k|
-
Protocol 2: Assessing Dorsomorphin-Mediated Inhibition of BMP Signaling
This protocol describes a Western blot analysis to measure the inhibition of SMAD1/5/8 phosphorylation in response to BMP4 treatment in the presence of Dorsomorphin.
Materials:
-
Cell line responsive to BMP signaling (e.g., C2C12 myoblasts)
-
Complete cell culture medium
-
Serum-free medium
-
Dorsomorphin
-
Recombinant BMP4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed C2C12 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours by replacing the complete medium with serum-free medium.
-
-
Dorsomorphin Pre-treatment:
-
Pre-treat the cells with various concentrations of Dorsomorphin (e.g., 0, 0.5, 1, 5, 10 µM) in serum-free medium for 1-2 hours. Include a vehicle control (DMSO).
-
-
BMP4 Stimulation:
-
Stimulate the cells by adding BMP4 to a final concentration of 50 ng/mL to each well (except for the unstimulated control).
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the membrane and re-probe for total SMAD1 and the loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-SMAD1/5/8 and normalize them to the total SMAD1 and loading control bands.
-
A dose-dependent decrease in the phospho-SMAD1/5/8 signal in the Dorsomorphin-treated samples compared to the BMP4-only treated sample indicates successful inhibition of the BMP pathway.
-
References
- 1. stemcell.com [stemcell.com]
- 2. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
Long-term stability of Dorsomorphin dihydrochloride stock solutions
This technical support center provides guidance on the long-term stability, storage, and troubleshooting of Dorsomorphin dihydrochloride stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is soluble in several solvents. The choice of solvent depends on the desired stock concentration and experimental requirements. For a 10 mM stock solution, you can reconstitute 5 mg of the powder in 1.25 ml of DMSO.[1] It is also soluble in water.[2][3] If you observe any precipitation, warming the solution to 37°C for 3-5 minutes can aid in solubilization. For cell culture applications, ensure the final concentration of DMSO does not exceed 0.5% to avoid toxicity.
2. What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][4][5] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5] Protect the solutions from light.
3. What is the shelf life of this compound stock solutions?
The stability of this compound stock solutions can vary depending on the solvent and storage temperature. The table below summarizes the recommended storage durations from various suppliers.
| Solvent | Storage Temperature | Shelf Life |
| DMSO | -20°C | Up to 6 months[4] |
| DMSO | -80°C | Up to 1 year[4] |
| Aqueous Buffer | Not Recommended for >1 day | >1 day not recommended[6] |
4. My this compound solution has precipitated. What should I do?
Precipitation can occur, especially with concentrated stock solutions or upon dilution into aqueous buffers. If you notice precipitation, you can try warming the solution gently at 37°C and vortexing to redissolve the compound. When diluting a DMSO stock solution into aqueous media for cell culture, it is recommended to pre-warm the media before adding the Dorsomorphin solution to minimize precipitation.
5. I am not observing the expected biological effect in my experiments. Could my this compound have degraded?
A loss of biological activity could indicate degradation of the compound. This can be caused by improper storage, multiple freeze-thaw cycles, or prolonged storage. To verify the activity of your Dorsomorphin solution, you can perform a functional assay, such as assessing its ability to inhibit BMP-induced SMAD1/5/8 phosphorylation.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound.
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution | - High concentration- Improper solvent- Low temperature | - Warm the solution at 37°C and vortex.- Prepare a more dilute stock solution.- Ensure the solvent is appropriate for the desired concentration. |
| Precipitation upon dilution in media | - Low solubility in aqueous solutions- Temperature shock | - Pre-warm the cell culture media before adding the Dorsomorphin stock solution.- Add the stock solution to the media slowly while vortexing. |
| Loss of biological activity | - Degradation of the compound due to improper storage or handling- Incorrect dosage | - Prepare a fresh stock solution.- Verify the activity of the stock solution using a functional assay (see Experimental Protocols).- Optimize the working concentration for your specific cell type and experimental conditions. |
| Inconsistent results | - Variability in stock solution concentration due to improper mixing- Repeated freeze-thaw cycles | - Ensure the stock solution is completely dissolved and homogenous before use.- Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature.
-
Add the appropriate volume of solvent (e.g., DMSO for a 10 mM stock).
-
Vortex the vial until the powder is completely dissolved. If necessary, warm the solution at 37°C for 3-5 minutes to aid dissolution.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Functional Assay to Test this compound Activity
This protocol assesses the ability of Dorsomorphin to inhibit Bone Morphogenetic Protein (BMP)-induced phosphorylation of SMAD1/5/8 in a suitable cell line (e.g., C2C12 cells).
-
Cell Seeding: Plate C2C12 cells in a 12-well plate at a density that will result in 70-80% confluency the next day.
-
Starvation: The following day, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with your this compound solution at the desired concentration (e.g., 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD1/5/8 and total SMAD1.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection system.
-
-
Analysis: Compare the levels of phospho-SMAD1/5/8 in the different treatment groups. A potent Dorsomorphin solution should significantly reduce the BMP4-induced phosphorylation of SMAD1/5/8.
Signaling Pathways and Workflows
Caption: Dorsomorphin inhibits the BMP signaling pathway by targeting the Type I receptors (ALK2, ALK3, ALK6).
Caption: Dorsomorphin acts as a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).
Caption: A logical workflow to troubleshoot common issues with this compound experiments.
References
Minimizing variability in experiments with Dorsomorphin
Welcome to the technical support center for Dorsomorphin (also known as Compound C). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and addressing common challenges encountered during experiments with this potent inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Dorsomorphin?
Dorsomorphin is a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) with a Ki of 109 nM in cell-free assays.[1] It also selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation.[1][2][3][4]
Q2: What are the known off-target effects of Dorsomorphin?
A significant off-target effect of Dorsomorphin is the inhibition of the VEGF (vascular endothelial growth factor) type-2 receptor (Flk1/KDR).[5][6] This can impact angiogenesis in in vivo models.[5][6] At higher concentrations, it may also affect other signaling molecules.[7] It is crucial to consider these off-target effects when designing experiments and interpreting results.
Q3: How should I prepare and store Dorsomorphin stock solutions?
Dorsomorphin is typically supplied as a crystalline solid or lyophilized powder.[8][9][10] For long-term storage, it should be kept at -20°C, where it is stable for at least two years.[8] Stock solutions are commonly prepared by dissolving the compound in DMSO.[5][9][11] To prepare a 10 mM stock, for example, you can reconstitute 5 mg of powder in 1.25 ml of DMSO.[10] It is recommended to warm the solution to 37°C for 3-5 minutes to aid dissolution.[5][8] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles and used within three months to prevent loss of potency.[10] For cell culture, the final DMSO concentration should generally not exceed 0.5%.[8]
Q4: What is the recommended working concentration for Dorsomorphin?
The effective concentration of Dorsomorphin can vary significantly depending on the cell type, experimental conditions, and the specific pathway being targeted. For cell culture applications, concentrations typically range from 0.5 µM to 20 µM.[8] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Potential Cause 1: Inconsistent Dorsomorphin Activity.
-
Solution: Ensure proper storage of both the solid compound and stock solutions at -20°C.[8][10] Avoid multiple freeze-thaw cycles by preparing small aliquots of the stock solution.[10] Prepare fresh dilutions in culture medium for each experiment, as aqueous solutions are not recommended for storage for more than one day.[8]
-
-
Potential Cause 2: Off-Target Effects.
-
Potential Cause 3: Cell Culture Conditions.
-
Solution: Maintain consistent cell culture conditions, including cell density, serum concentration, and passage number, as these can influence signaling pathways and the cellular response to inhibitors.[12]
-
-
Potential Cause 4: Dose-Dependent Effects.
-
Solution: Small variations in concentration can lead to different outcomes. Perform a careful dose-response curve to identify the optimal concentration for your desired effect and to understand the concentration at which off-target effects become prominent.
-
Issue 2: Difficulty distinguishing between AMPK and BMP pathway inhibition.
-
Potential Cause: Overlapping downstream effects.
-
Solution: Use specific markers to differentiate the two pathways. To confirm BMP pathway inhibition, measure the phosphorylation levels of SMAD1/5/8.[2][4] To confirm AMPK inhibition, assess the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[1] Consider using alternative, structurally unrelated AMPK inhibitors like C75 or Ara-A as controls to see if they replicate the observed phenotype.[2]
-
Issue 3: Low solubility or precipitation of Dorsomorphin in culture medium.
-
Potential Cause: Poor aqueous solubility.
-
Solution: Dorsomorphin has low solubility in aqueous buffers.[8][9] Always prepare a concentrated stock solution in DMSO.[9] When diluting the stock solution into your culture medium, pre-warm the medium to 37°C to prevent precipitation.[8] Ensure the final DMSO concentration remains low (ideally ≤ 0.1% to 0.5%) to avoid solvent-induced toxicity.[8][9] Filter the final supplemented medium through a 0.2 µm low-protein binding filter before adding it to your cells.[8]
-
Quantitative Data Summary
| Property | Value | Source |
| Primary Target | AMP-activated protein kinase (AMPK) | [1][4] |
| Ki for AMPK | 109 nM (cell-free assay) | [1] |
| Secondary Target | BMP Type I Receptors (ALK2, ALK3, ALK6) | [1][2][4] |
| Significant Off-Target | VEGF Type-2 Receptor (Flk1/KDR) | [5][6] |
| Molecular Formula | C₂₄H₂₅N₅O | [4][9] |
| Molecular Weight | 399.5 g/mol | [4] |
| Appearance | Crystalline solid / Light yellow solid | [4][8] |
| Purity | ≥98% | [9] |
| Storage (Solid) | -20°C for at least 2 years | [8] |
| Storage (Stock in DMSO) | -20°C for up to 3 months (aliquoted) | [10] |
| Solvent | Solubility | Notes | Source |
| DMSO | ≤ 12 mM (with heating) | Warming and ultrasonication can improve solubility. Use fresh DMSO as moisture can reduce solubility. | [3][9] |
| Ethanol | ~0.14 mg/ml | Purge with an inert gas. | [8] |
| Dimethylformamide (DMF) | ~2.5 mg/ml | Purge with an inert gas. | [8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.083 mg/ml | Prepare fresh daily. | [8] |
Experimental Protocols
Protocol 1: General Cell Culture Experiment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Dorsomorphin in sterile DMSO. Aliquot into single-use volumes and store at -20°C.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and stabilize for 24 hours.
-
Dose-Response Determination (Recommended):
-
Prepare a series of Dorsomorphin dilutions in pre-warmed complete culture medium. A common starting range is 0.5 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Dorsomorphin dose.
-
Replace the medium in the cell culture plates with the prepared Dorsomorphin or vehicle control medium.
-
Incubate for the desired treatment duration.
-
Assess the endpoint (e.g., cell viability, protein phosphorylation, gene expression).
-
-
Definitive Experiment: Based on the dose-response results, select the optimal concentration of Dorsomorphin for your experiment.
-
Endpoint Analysis: After the treatment period, harvest cells for downstream analysis (e.g., Western blotting for p-SMAD1/5/8 or p-ACC, qPCR for target gene expression).
Protocol 2: In Vivo Zebrafish Embryo Assay for BMP Inhibition
-
Stock Solution: Prepare a 10 mM stock solution of Dorsomorphin in DMSO.
-
Working Solution: Dilute the stock solution in embryo water to the desired final concentration (e.g., 2 µM for dorsalization studies).[6]
-
Treatment: Collect zebrafish embryos and place them in petri dishes with embryo water. At the desired developmental stage (e.g., 3 hours post-fertilization for dorsalization assessment), replace the embryo water with the Dorsomorphin working solution or a vehicle control.[6]
-
Incubation: Incubate the embryos at the appropriate temperature (typically 28.5°C).
-
Phenotypic Analysis: Observe the embryos at different time points for developmental changes, such as dorsalization or effects on angiogenesis.[2][6] For angiogenesis studies, treatment can be initiated at a later stage (e.g., 12 hours post-fertilization) to avoid early developmental defects.[6]
Visualizations
Caption: Dorsomorphin inhibits the BMP signaling pathway.
Caption: Dorsomorphin inhibits the AMPK signaling pathway.
Caption: General experimental workflow for Dorsomorphin.
References
- 1. apexbt.com [apexbt.com]
- 2. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. agscientific.com [agscientific.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 11. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 12. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for BMP Inhibition in Stem Cell Fate: Dorsomorphin vs. Noggin
For researchers, scientists, and drug development professionals navigating the complexities of stem cell differentiation, the precise control of signaling pathways is paramount. The Bone Morphogenetic Protein (BMP) pathway is a critical regulator of cell fate, and its inhibition is often a key step in directing pluripotent stem cells towards specific lineages, such as neural and cardiac fates. Two of the most common tools to achieve this are the small molecule Dorsomorphin and the secreted protein Noggin. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate inhibitor for your research needs.
Dorsomorphin is a synthetic small molecule that offers temporal control and cell permeability, while Noggin is a naturally occurring extracellular antagonist of BMP ligands. Their distinct mechanisms of action result in different specificities, potencies, and potential off-target effects, which are critical considerations for experimental design and interpretation.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for Dorsomorphin and Noggin based on published experimental data.
| Feature | Dorsomorphin | Noggin |
| Mechanism of Action | ATP-competitive inhibitor of BMP type I receptors (ALK2, ALK3, ALK6), blocking downstream SMAD1/5/8 phosphorylation.[1][2] | Extracellularly binds to and sequesters BMP ligands (BMP2, BMP4, BMP7, etc.), preventing them from binding to their receptors.[3][4] |
| Molecular Type | Small molecule (C₂₄H₂₅N₅O) | Secreted glycoprotein (homodimer) |
| Potency (BMP Inhibition) | IC₅₀ ≈ 0.47 µM (for BMP4-induced SMAD1/5/8 phosphorylation)[5] | Effective concentrations for differentiation are in the ng/mL range (e.g., 100-500 ng/mL).[3][6] Direct IC₅₀/EC₅₀ values are less commonly reported. |
| Typical Working Concentration | 0.5 - 20 µM in stem cell culture.[7] | 100 - 500 ng/mL in stem cell culture.[3][6] |
| Specificity | Primarily targets ALK2, ALK3, and ALK6.[2] Does not inhibit TGF-β or Activin signaling at effective concentrations.[1] | Broadly antagonizes multiple BMP ligands, including BMP2, BMP4, BMP5, BMP6, and BMP7.[4] |
| Known Off-Target Effects | Potent inhibitor of AMP-activated protein kinase (AMPK) with a Kᵢ of 109 nM.[7] Also reported to inhibit VEGF receptor 2 (VEGFR2). | Can activate Fibroblast Growth Factor Receptor (FGFR) signaling.[8] Its broad BMP antagonism can be considered an off-target effect depending on the desired specificity. |
| Temporal Control | Rapid and reversible action due to its small molecule nature. | Slower onset and potentially longer-lasting effects due to its protein nature and mechanism of action. |
| Cell Permeability | Readily penetrates cell layers in embryoid bodies and high-density cultures. | May have limited penetration in dense cell cultures or tissues. |
Signaling Pathway and Mechanisms of Inhibition
The diagram below illustrates the canonical BMP signaling pathway and the points of inhibition for both Dorsomorphin and Noggin. Noggin acts extracellularly by binding to BMP ligands, preventing them from initiating the signaling cascade. In contrast, Dorsomorphin acts intracellularly by inhibiting the kinase activity of the BMP type I receptors.
Experimental Protocols
Protocol 1: Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Neural Progenitor Cells (NPCs)
This protocol outlines a general procedure for inducing neural differentiation from hPSCs using either Dorsomorphin or Noggin.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated plates
-
hPSC maintenance medium (e.g., mTeSR1)
-
Neural induction medium: DMEM/F12, N2 supplement, B27 supplement, L-glutamine, NEAA
-
Dorsomorphin (Stock solution: 10 mM in DMSO)
-
Recombinant Human Noggin (Stock solution: 100 µg/mL in PBS with 0.1% BSA)
-
Fibroblast Growth Factor 2 (FGF2)
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in hPSC maintenance medium until they reach 80-90% confluency.
-
Initiation of Differentiation:
-
Aspirate the maintenance medium and wash the cells once with DMEM/F12.
-
Add neural induction medium supplemented with either:
-
Dorsomorphin Group: 2 µM Dorsomorphin.
-
Noggin Group: 250 ng/mL Noggin.
-
-
For both groups, add 20 ng/mL FGF2.
-
-
Neural Induction (Days 1-7):
-
Culture the cells in the respective neural induction medium.
-
Perform a full medium change daily.
-
Observe the morphological changes as cells transition from compact colonies to a more uniform neuroepithelial sheet.
-
-
NPC Expansion (Days 8 onwards):
-
After 7 days, the cells should exhibit characteristic neural rosette structures.
-
Passage the cells using a gentle dissociation reagent (e.g., Accutase).
-
Replate the cells on new Matrigel-coated plates in neural induction medium supplemented with FGF2 and ROCK inhibitor (for the first 24 hours post-passaging) to promote survival.
-
Continue to expand the NPCs for further differentiation or characterization.
-
Protocol 2: Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells (mESCs) via Embryoid Body (EB) Formation
This protocol describes the induction of cardiomyocytes from mESCs using either Dorsomorphin or Noggin.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
mESC maintenance medium (DMEM, 15% FBS, LIF, β-mercaptoethanol)
-
EB formation medium (mESC medium without LIF)
-
Non-adherent petri dishes
-
Dorsomorphin (Stock solution: 10 mM in DMSO)
-
Recombinant Mouse Noggin (Stock solution: 100 µg/mL in PBS with 0.1% BSA)
Procedure:
-
mESC Culture: Maintain mESCs in an undifferentiated state on gelatin-coated plates with mESC maintenance medium.
-
Embryoid Body (EB) Formation (Day 0):
-
Dissociate mESCs into a single-cell suspension.
-
Form EBs using the hanging drop method (e.g., 800 cells per 20 µL drop) or by plating cells in non-adherent dishes in EB formation medium.
-
-
BMP Inhibition (Initiation varies):
-
Dorsomorphin Group: On Day 2 of EB formation, add 2 µM Dorsomorphin to the EB formation medium.
-
Noggin Group: On Day 2 of EB formation, add 500 ng/mL Noggin to the EB formation medium.
-
-
Cardiomyocyte Induction (Days 2-5):
-
Continue to culture the EBs in the presence of the respective inhibitor.
-
On Day 5, transfer the EBs to gelatin-coated tissue culture plates in EB formation medium without the inhibitor to allow for attachment and outgrowth.
-
-
Observation of Beating Cardiomyocytes (Days 8 onwards):
-
Change the medium every 2-3 days.
-
Spontaneously contracting areas should become visible from Day 8-10 onwards.
-
The efficiency of cardiomyocyte differentiation can be quantified by counting the number of beating EBs or by flow cytometry for cardiac-specific markers (e.g., cTnT).
-
Comparative Experimental Workflow and Logical Relationships
To directly compare the efficacy of Dorsomorphin and Noggin for a specific differentiation outcome, a structured experimental workflow is essential. The following diagrams illustrate a typical workflow and the key logical distinctions between the two inhibitors.
Conclusion and Recommendations
The choice between Dorsomorphin and Noggin for BMP inhibition in stem cell differentiation is highly dependent on the specific experimental goals and context.
Choose Dorsomorphin when:
-
Precise temporal control over BMP inhibition is required.
-
The experimental setup involves dense 3D cultures or embryoid bodies where cell permeability is a concern.
-
Cost-effectiveness and lot-to-lot consistency are high priorities.
-
The potential off-target effects on AMPK and VEGFR2 signaling are either not a concern for the cell type and process being studied or can be controlled for.
Choose Noggin when:
-
A more "natural" or physiological inhibition of the BMP pathway is desired by targeting the ligands directly.
-
Broad inhibition of multiple BMP ligands is acceptable or even beneficial for the desired differentiation outcome.
-
The potential off-target effects of small molecules are a primary concern.
-
The experimental system involves monolayer cultures where protein penetration is not a significant barrier.
Recent studies have also explored the use of more specific Dorsomorphin analogs, such as DMH1, which show reduced off-target effects and can effectively replace Noggin in some protocols, offering a cost-effective and highly specific alternative.[9]
Ultimately, for novel differentiation protocols or when transitioning from one inhibitor to another, it is advisable to perform a dose-response optimization and validate the differentiation efficiency and specificity using the comparative workflow outlined above. This empirical approach will ensure the selection of the most effective and reliable BMP inhibitor for your specific research application.
References
- 1. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noggin maintains pluripotency of human embryonic stem cells grown on Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of noggin in human mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Noggin promotes osteogenesis in human adipose-derived mesenchymal stem cells via FGFR2/Src/Akt and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Replacement of Noggin with Dorsomorphin Homolog 1 for Cost-Effective Direct Neuronal Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Dorsomorphin and LDN-193189 as BMP inhibitors
A Comparative Guide to Dorsomorphin and LDN-193189 as BMP Inhibitors
For researchers investigating cellular signaling pathways, particularly those involving Bone Morphogenetic Proteins (BMPs), small molecule inhibitors are indispensable tools. This guide provides a detailed comparison of two widely used BMP inhibitors: Dorsomorphin and its derivative, LDN-193189. While both compounds effectively block BMP signaling, they exhibit significant differences in potency, specificity, and off-target effects.
Introduction to Dorsomorphin and LDN-193189
Dorsomorphin , also known as Compound C, was initially identified as an inhibitor of AMP-activated protein kinase (AMPK).[1][2] Subsequent research revealed its potent inhibitory activity against BMP type I receptors, establishing it as a valuable tool for studying BMP signaling.[2][3] However, its utility can be limited by significant off-target effects.[4]
LDN-193189 is a derivative of Dorsomorphin, developed through structure-activity relationship studies to enhance potency and specificity for BMP type I receptors.[5][6] It is a more selective inhibitor than its parent compound and is often preferred for its reduced off-target activity.[7][8]
Mechanism of Action: Inhibiting the BMP Signaling Cascade
Both Dorsomorphin and LDN-193189 are ATP-competitive inhibitors that target the kinase domain of BMP type I receptors (also known as Activin receptor-like kinases or ALKs).[7][9] The canonical BMP signaling pathway is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates downstream signaling molecules, primarily Smad1, Smad5, and Smad8 (Smad1/5/8).[10][11] These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[11]
Dorsomorphin and LDN-193189 prevent the phosphorylation of Smad1/5/8 by binding to the ATP pocket of ALK2, ALK3, and ALK6, thereby inhibiting their kinase activity.[1][7] This effectively blocks the entire downstream signaling cascade. In addition to the canonical Smad pathway, these inhibitors also block non-Smad pathways activated by BMPs, including the p38 MAPK, ERK1/2, and Akt pathways.[7][10]
Quantitative Data Comparison
The primary advantage of LDN-193189 over Dorsomorphin lies in its significantly greater potency and selectivity. This is evident from the half-maximal inhibitory concentration (IC50) values determined in various kinase and cell-based assays.
Potency Against BMP Type I Receptors (ALKs)
| Target Kinase | Dorsomorphin IC50 | LDN-193189 IC50 | Reference(s) |
| ALK1 (ACVRL1) | ~1 µM | 0.8 nM, 310 nM | [12][13] |
| ALK2 (ACVR1) | ~0.2 µM | 0.8 nM, 5 nM | [12][13][14] |
| ALK3 (BMPR1A) | ~0.5 µM | 5.3 nM, 30 nM | [12][13][14] |
| ALK6 (BMPR1B) | ~5 µM | 16.7 nM | [12][13] |
Note: IC50 values can vary depending on the assay conditions (e.g., in vitro kinase assay vs. cell-based assay).
Specificity and Off-Target Effects
A critical consideration for any kinase inhibitor is its selectivity. While LDN-193189 is more specific than Dorsomorphin, neither is entirely exclusive to BMP receptors.
| Inhibitor | Known Off-Targets | Key Observations | Reference(s) |
| Dorsomorphin | AMPK (Ki=109 nM), VEGF Receptor 2 (Flk1/KDR) | Originally identified as an AMPK inhibitor.[1][4] Its anti-angiogenic effects are linked to VEGFR2 inhibition.[4] | [1][2][4] |
| LDN-193189 | Weak inhibition of ALK4, ALK5, ALK7 (>500 nM). Can inhibit other kinases like RIPK2, FGF-R1, NUAK1 at higher concentrations. | Exhibits over 200-fold selectivity for BMP versus TGF-β receptors (ALK4/5/7).[14][15] Considered to have fewer off-target effects than Dorsomorphin.[7][16] | [11][14][15] |
Experimental Protocols
Accurate and reproducible experimental design is crucial when using these inhibitors. Below are methodologies for key assays used to characterize their effects.
In-Cell Western Assay for SMAD1/5/8 Phosphorylation
This assay provides a high-throughput method to quantify the inhibition of BMP-induced Smad phosphorylation directly in cells.[9][17]
Methodology:
-
Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in a 96-well plate and allow them to adhere overnight.
-
Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Add Dorsomorphin or LDN-193189 at various concentrations to the wells and incubate for 30-60 minutes.
-
BMP Stimulation: Add a BMP ligand (e.g., 10 ng/mL BMP4) to the wells and incubate for 30-60 minutes at 37°C.[9]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based solution (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding sites. Incubate with a primary antibody against phosphorylated Smad1/5/8. Subsequently, incubate with an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., Tubulin) with a different colored dye is used for normalization.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The ratio of the phospho-Smad signal to the normalization protein signal is calculated to determine the level of inhibition. IC50 values are derived from the dose-response curve.
Luciferase Reporter Assay for BMP Transcriptional Activity
This assay measures the transcriptional output of the BMP-Smad signaling pathway.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., C2C12) with a BMP-responsive element (BRE) driving a luciferase reporter gene and a control reporter (e.g., Renilla luciferase) for normalization.
-
Plating and Treatment: Plate the transfected cells in a 96-well plate. After allowing them to attach, treat with inhibitors followed by BMP ligand stimulation for 16-24 hours.[18]
-
Cell Lysis: Lyse the cells using a suitable buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay system.
-
Analysis: Normalize the BRE-driven firefly luciferase activity to the control Renilla luciferase activity. The fold change relative to the BMP-stimulated control reflects the inhibitory effect.
Conclusion
Both Dorsomorphin and LDN-193189 are potent inhibitors of the BMP signaling pathway that act on type I receptors. The choice between them depends on the specific requirements of the experiment.
-
Dorsomorphin can be a cost-effective option for initial studies or when its known off-targets (like AMPK) are not a concern or are part of the investigation.
-
LDN-193189 is the superior choice for experiments requiring high potency and greater specificity.[8] Its reduced off-target profile ensures that the observed effects are more likely attributable to the inhibition of the BMP pathway.[7][16] Researchers should, however, remain mindful of its potential to inhibit other kinases at higher concentrations and always include appropriate controls to validate their findings.[11]
References
- 1. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 2. agscientific.com [agscientific.com]
- 3. ahajournals.org [ahajournals.org]
- 4. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of newly developed anti-bone morphogenetic protein 4 llama-derived antibodies with commercially available BMP4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. stemcell.com [stemcell.com]
- 13. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. cellagentech.com [cellagentech.com]
- 16. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacologic Strategies for Assaying BMP Signaling Function | Springer Nature Experiments [experiments.springernature.com]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Efficacy of Dorsomorphin and Other AMPK Modulators
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. As a key therapeutic target for metabolic diseases and cancer, various small molecules have been developed to modulate its activity. This guide provides a detailed comparison of Dorsomorphin (also known as Compound C), a widely used AMPK inhibitor, with other common AMPK modulators, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Overview of Dorsomorphin (Compound C)
Dorsomorphin is a cell-permeable pyrazolopyrimidine that functions as a potent, reversible, and ATP-competitive inhibitor of AMPK.[1][2][3][4] It exhibits a Ki value of 109 nM in cell-free assays.[1][2][3][5][6][7][8] While widely used to probe the function of AMPK, it is crucial to recognize its off-target effects. Dorsomorphin is not entirely specific for AMPK and has been shown to inhibit other kinases, most notably the bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][5][6][8][9] This lack of specificity means that cellular effects observed following treatment with Dorsomorphin may not be solely attributable to AMPK inhibition.[1][10] Research has indicated that Dorsomorphin can induce apoptosis and autophagy through AMPK-independent mechanisms.[1][4]
Comparative Efficacy and Specificity
The efficacy of an inhibitor is determined by its potency (Ki or IC50 values) and its selectivity against other kinases. Below is a comparison of Dorsomorphin with other compounds that modulate the AMPK pathway, either through direct inhibition, inhibition of upstream activators, or through activation.
Data Presentation: Potency and Mechanism of AMPK Modulators
A summary of the quantitative data for Dorsomorphin and other key modulators is presented below.
Table 1: Potency and Selectivity of AMPK Inhibitors
| Inhibitor | Type | Mechanism of Action | K_i_ / IC_50_ for Target | Key Off-Target Effects |
| Dorsomorphin (Compound C) | Direct AMPK Inhibitor | ATP-competitive inhibitor of the AMPK catalytic subunit.[1][6] | K_i_ = 109 nM (AMPK)[1][5] | Inhibits BMP type I receptors (ALK2, ALK3, ALK6); can downregulate the Akt/mTOR pathway.[1] |
| STO-609 | Indirect AMPK Inhibitor | Inhibits Ca²⁺/Calmodulin-dependent protein kinase kinase (CaMKK), an upstream activator of AMPK.[7][11] | K_i = 15 ng/mL (CaMKKβ) K_i_ = 80 ng/mL (CaMKKα)[11] | Highly selective for CaM-KK; does not significantly affect downstream CaM kinases I and IV.[11] |
Table 2: Comparison with Common AMPK Activators
| Activator | Type | Mechanism of Action | EC_50_ / Effective Concentration | Notes |
| A-769662 | Direct Activator | Allosteric activator; binds to the β1 subunit of the AMPK complex.[12] | EC_50_ = 0.8 µM[13] | Also inhibits the 26S proteasome by an AMPK-independent mechanism.[13] |
| Metformin | Indirect Activator | Inhibits Complex I of the mitochondrial respiratory chain, increasing the cellular AMP:ATP ratio.[14][15] | Effective in µM to mM range in vitro. | Activation is dependent on the cellular energy state; uptake is dependent on the OCT1 transporter.[15] |
| Phenformin | Indirect Activator | Inhibits Complex I of the mitochondrial respiratory chain, increasing the cellular AMP:ATP ratio.[15][16] | More potent than Metformin.[15] | More membrane-permeable and demonstrates greater AMPK activation than Metformin.[15] |
| AICAR | Indirect Activator | Cell-permeable precursor to ZMP, an AMP analog that allosterically activates AMPK.[17] | Effective in µM to mM range in vitro. | Mimics the effect of AMP without altering the cellular energy charge.[17] |
Mandatory Visualizations
Signaling Pathways and Compound Mechanisms
The following diagrams illustrate the AMPK signaling pathway and the classification of the discussed compounds.
Caption: AMPK signaling pathway and points of intervention for various modulators.
Caption: Classification of common AMPK modulators by mechanism of action.
Experimental Protocols
To assess the efficacy of Dorsomorphin and other inhibitors, standardized assays are essential. Below are detailed methodologies for key experiments.
In Vitro AMPK Kinase Assay
This protocol is used to measure the direct inhibitory effect of a compound on purified AMPK enzyme activity.
Objective: To determine the IC50 or Ki value of an inhibitor against AMPK.
Materials:
-
Purified active AMPK enzyme.
-
SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate for AMPK.
-
[γ-³³P]ATP or [γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 0.8 mM DTT, 0.8 mM EDTA).[18]
-
AMP (for allosteric activation).
-
Test inhibitor (e.g., Dorsomorphin) dissolved in DMSO.
-
Stopping solution (e.g., 1% Phosphoric Acid).[18]
-
Phosphocellulose paper or 96-well filter plates.[18]
-
Scintillation counter.
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing kinase buffer, 50 µM SAMS peptide, and 100 µM AMP.[18]
-
Add Inhibitor: Add the test inhibitor at various concentrations (e.g., serial dilutions from 1 nM to 100 µM). Include a DMSO-only vehicle control. Pre-incubate for 10-15 minutes at 30°C with the purified AMPK enzyme.
-
Initiate Reaction: Start the kinase reaction by adding 100 µM ATP, including a spike of [γ-³³P]ATP (e.g., 0.5 µCi per reaction).[18]
-
Incubation: Incubate the reaction at 30°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.[18]
-
Stop Reaction: Terminate the reaction by adding 1% phosphoric acid.[18]
-
Measure Phosphorylation: Spot an aliquot of the reaction mixture onto phosphocellulose paper or into the wells of a filter plate. Wash extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.[18]
-
Quantify: Measure the incorporated radioactivity on the paper/filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Cellular AMPK Pathway Activity
This protocol assesses the effect of a compound on the AMPK signaling cascade within a cellular context by measuring the phosphorylation status of AMPK and its downstream targets.
Objective: To determine if a compound inhibits or activates the AMPK pathway in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HepG2).
-
Test compound (Dorsomorphin, Metformin, etc.).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of the test compound for a specified duration (e.g., 1-24 hours). Include appropriate positive (e.g., AICAR) and negative (vehicle) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total AMPKα, total ACC, and β-actin.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the change in activation status.
Caption: A typical experimental workflow for assessing AMPK pathway modulation in cells.
Conclusion
Dorsomorphin is a potent inhibitor of AMPK, making it a valuable tool for studying the kinase's role in cellular processes. However, its efficacy is compromised by a known lack of specificity, particularly its inhibitory action on BMP receptors.[1][19] Researchers must exercise caution when interpreting data derived from its use, as observed phenotypes may result from off-target effects.[10] For studies requiring high specificity, alternative approaches such as using indirect inhibitors like STO-609 to target upstream kinases or employing genetic knockout/knockdown models of AMPK should be considered. Comparing the effects of Dorsomorphin with those of highly specific activators like A-769662 can also help dissect AMPK-dependent versus independent effects. The provided protocols and data serve as a foundational guide for the rigorous and objective evaluation of Dorsomorphin and other AMPK modulators in a research setting.
References
- 1. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 2. Dorsomorphin (Compound C) (#60887) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. glpbio.com [glpbio.com]
- 10. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 18. glpbio.com [glpbio.com]
- 19. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dorsomorphin's Effect on SMAD1/5/8 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dorsomorphin and its alternatives in the context of inhibiting the Bone Morphogenetic Protein (BMP) signaling pathway, with a specific focus on the phosphorylation of SMAD1/5/8. Detailed experimental protocols and supporting data are presented to aid in the validation of inhibitor efficacy.
The BMP/SMAD Signaling Pathway and Dorsomorphin's Mechanism of Action
The BMP signaling cascade is pivotal in numerous developmental and homeostatic processes. Its dysregulation is implicated in various diseases. The canonical pathway involves the phosphorylation of SMAD proteins 1, 5, and 8, which then translocate to the nucleus to regulate gene expression.
Dorsomorphin was the first small-molecule inhibitor of BMP signaling to be identified. It functions by selectively targeting the ATP-binding pocket of the BMP type I receptors ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of their downstream targets, SMAD1/5/8.
Figure 1: BMP/SMAD signaling pathway and the inhibitory action of Dorsomorphin.
Comparison of BMP Pathway Inhibitors
While Dorsomorphin is a widely used tool, several alternatives with improved potency and selectivity are available. A comparative overview is essential for selecting the appropriate inhibitor for a given experimental context.
| Inhibitor | Type | Target(s) | Mechanism of Action | IC50 (SMAD1/5/8 Phosphorylation) | Known Off-Targets |
| Dorsomorphin | Small Molecule | ALK2, ALK3, ALK6 | ATP-competitive kinase inhibitor of BMP type I receptors. | ~0.5 µM | AMPK, VEGFR-2 |
| LDN-193189 | Small Molecule | ALK2, ALK3 | ATP-competitive kinase inhibitor of BMP type I receptors. More potent and selective than Dorsomorphin. | ~5 nM (ALK2), ~30 nM (ALK3)[1][2] | Minimal |
| DMH-1 | Small Molecule | ALK2, ALK3, ALK6 | ATP-competitive kinase inhibitor of BMP type I receptors. Highly selective for BMP pathway over other pathways. | ~100 nM (in cells) | Minimal |
| Noggin | Secreted Protein | BMP Ligands (BMP2, BMP4, BMP7) | Natural antagonist that directly binds to BMP ligands, preventing receptor activation. | ~8 nM (for BMP-2 induced ALP activity) | None (specific to BMP ligands) |
Experimental Protocols for Validating Inhibitor Efficacy
Three common methods to validate the effect of Dorsomorphin on SMAD1/5/8 phosphorylation are Western Blotting, Luciferase Reporter Assays, and Immunofluorescence.
Western Blot for Phospho-SMAD1/5/8
This method directly measures the levels of phosphorylated SMAD1/5/8 in cell lysates, providing a quantitative assessment of inhibitor activity.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-incubate cells with Dorsomorphin (or alternative inhibitor) at various concentrations for 30-60 minutes.
-
BMP Stimulation: Add a BMP ligand (e.g., BMP2 or BMP4) to the media and incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C. A parallel blot should be run for total SMAD1 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize protein bands using a chemiluminescence detection system.[3]
-
Analysis: Quantify band intensities and normalize the phospho-SMAD1/5/8 signal to total SMAD1 and the loading control.
Figure 2: Western Blot experimental workflow for p-SMAD1/5/8 detection.
BMP-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD complex. A reporter construct containing BMP-responsive elements (BREs) from a target gene promoter (e.g., Id1) drives the expression of luciferase.
Experimental Protocol:
-
Cell Transfection: Co-transfect cells with a BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)[4]. Alternatively, use a stable cell line expressing the reporter.[5]
-
Plating and Treatment: Seed the transfected cells in a multi-well plate. After allowing them to attach, serum-starve overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with Dorsomorphin or other inhibitors for 30-60 minutes.
-
BMP Stimulation: Add a BMP ligand and incubate for 16-24 hours to allow for luciferase expression.[5]
-
Cell Lysis: Wash the cells and lyse them using the buffer provided in the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the BRE-driven firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in inhibitor-treated cells indicates successful inhibition of the BMP-SMAD pathway.
Figure 3: Workflow for a BMP-responsive luciferase reporter assay.
Immunofluorescence for SMAD1/5/8 Nuclear Translocation
This technique visualizes the subcellular localization of SMAD1/5/8. Upon phosphorylation, the SMAD complex translocates from the cytoplasm to the nucleus. Inhibition by Dorsomorphin will prevent this translocation.
Experimental Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Serum-starve the cells, pre-treat with Dorsomorphin, and stimulate with a BMP ligand as described for the Western Blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes.[6]
-
Permeabilization: Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes.[6]
-
Blocking: Block with a solution containing BSA and/or normal serum for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against SMAD1/5/8 or phospho-SMAD1/5/8 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.[6]
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Observe the localization of the SMAD1/5/8 signal. In BMP-stimulated cells, the signal will be predominantly nuclear. In cells co-treated with Dorsomorphin, the signal should remain cytoplasmic.
Figure 4: Immunofluorescence workflow for SMAD1/5/8 nuclear translocation.
Logical Framework for Validation
Figure 5: Logical workflow for validating the inhibitory effect of Dorsomorphin.
References
- 1. Nacalai USA, Inc. | Product | LDN-193189 [nacalaiusa.com]
- 2. LDN-193189 HCl - Focus Biomolecules [mayflowerbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 4.5. Luciferase Reporter Assays [bio-protocol.org]
- 5. A rapid and sensitive bioassay for the simultaneous measurement of multiple bone morphogenetic proteins. Identification and quantification of BMP4, BMP6 and BMP9 in bovine and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Nucleoporin Requirement for Smad Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dorsomorphin and Its Analogs in BMP and VEGF Signaling Research
For researchers, scientists, and drug development professionals, the selection of a specific small molecule inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide provides a comprehensive side-by-side comparison of Dorsomorphin and its key analogs, offering a detailed analysis of their performance, selectivity, and supporting experimental data to inform your research.
Dorsomorphin was the first identified small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] However, its utility is hampered by significant off-target effects, most notably the inhibition of Vascular Endothelial Growth Factor (VEGF) receptor type 2 (VEGFR2), also known as KDR/Flk-1, and AMP-activated protein kinase (AMPK).[1] This has led to the development of several analogs with improved selectivity, allowing for more precise dissection of BMP and VEGF signaling pathways. This guide will compare Dorsomorphin with three of its most widely used analogs: DMH1, LDN-193189, and ML347.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro inhibitory activity of Dorsomorphin and its analogs against key kinases in the BMP and VEGF signaling pathways. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | ALK1 (IC50, nM) | ALK2 (IC50, nM) | ALK3 (IC50, nM) | ALK6 (IC50, nM) | VEGFR2 (KDR) (IC50, nM) |
| Dorsomorphin | - | ~200 | ~1000 | 5000-10000 | - |
| DMH1 | 27 | 107.9 | <5 | 47.6 | No significant inhibition |
| LDN-193189 | 0.8 | 0.8 | 5.3 | 16.7 | - |
| ML347 | 46 | 32 | 10,800 | 9830 | 19,700 |
Table 1: In vitro kinase assay IC50 values for Dorsomorphin and its analogs against BMP type I receptors (ALK1, ALK2, ALK3, ALK6) and VEGFR2. Note: A lower IC50 value indicates greater potency. Data compiled from multiple sources.[2][3][4][5][6][7][8][9][10][11][12][13]
| Compound | Cellular Assay (BMP signaling) (IC50, nM) |
| Dorsomorphin | ~200-500 (BRE-Luciferase) |
| DMH1 | <500 (ALK2), <100 (ALK3) |
| LDN-193189 | 5 (ALK2), 30 (ALK3) |
| ML347 | 152 (BMP4-induced) |
Table 2: Cellular assay IC50 values for Dorsomorphin and its analogs, providing a measure of their potency in a cellular context.[7][8][9][10][11][13]
Signaling Pathways and Inhibitor Targets
The following diagrams illustrate the BMP and VEGF signaling pathways and the points of inhibition for Dorsomorphin and its analogs.
Canonical BMP Signaling Pathway
Canonical BMP signaling pathway and points of inhibition.
VEGF Signaling Pathway
VEGF signaling pathway and the inhibitory effect of Dorsomorphin.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Dorsomorphin and its analogs are provided below.
In Vitro Kinase Assay
This protocol is used to determine the IC50 values of the inhibitors against purified kinases.
Materials:
-
Purified recombinant kinase (e.g., ALK2, ALK3, VEGFR2)
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific substrate like a GST-SMAD fusion protein)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
Dorsomorphin or its analogs at various concentrations
-
96-well plates
-
Phosphocellulose paper or other method for capturing phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for SMAD Phosphorylation
This protocol is used to assess the inhibitory effect of the compounds on BMP-induced SMAD phosphorylation in a cellular context.
Materials:
-
Cell line responsive to BMP signaling (e.g., C2C12, HEK293)
-
Cell culture medium and supplements
-
BMP ligand (e.g., BMP4)
-
Dorsomorphin or its analogs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with a BMP ligand for a specified time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-SMAD signal to the total SMAD and loading control signals.
Zebrafish Embryo Angiogenesis Assay
This in vivo assay is used to evaluate the effect of the inhibitors on blood vessel development.
Materials:
-
Wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafish embryos
-
Embryo medium (E3)
-
Dorsomorphin or its analogs
-
Microscope with fluorescence capabilities
-
Microinjection setup (optional, for delivering compounds)
Procedure:
-
Collect zebrafish embryos after fertilization.
-
At a specific developmental stage (e.g., 24 hours post-fertilization), place the embryos in a multi-well plate.
-
Add the inhibitor at various concentrations to the embryo medium. A DMSO control should be included.
-
Incubate the embryos at 28.5°C for a specified period (e.g., 24-48 hours).
-
Observe the development of the intersegmental vessels (ISVs) under a microscope. In transgenic lines, the blood vessels will be fluorescent.
-
Capture images of the embryos and quantify the extent of ISV formation (e.g., number of complete ISVs, length of vessels).
-
Assess for any signs of toxicity or developmental defects.
Summary and Recommendations
The choice between Dorsomorphin and its analogs depends on the specific research question.
-
Dorsomorphin: Due to its significant off-target effects on VEGFR2 and AMPK, Dorsomorphin is now less favored for studies requiring specific inhibition of the BMP pathway. However, it can be a useful tool for initial screens or when dual inhibition of BMP and VEGF signaling is desired.
-
DMH1: This analog is a highly selective inhibitor of BMP signaling, with minimal activity against VEGFR2.[2][3][4][5][6] It is an excellent choice for studies aiming to specifically dissect the role of the canonical BMP-SMAD pathway.
-
LDN-193189: LDN-193189 is a potent inhibitor of the BMP type I receptors ALK2 and ALK3.[7][8][9][10][11] It exhibits greater potency than Dorsomorphin but may still have some off-target effects at higher concentrations.
-
ML347: ML347 is a highly selective inhibitor of ALK2 over ALK3, making it a valuable tool for studies investigating the specific roles of these two closely related receptors.[3][4][5][7][12]
For researchers investigating the specific functions of BMP signaling, DMH1 is often the recommended starting point due to its high selectivity. For studies requiring potent inhibition of both ALK2 and ALK3, LDN-193189 is a suitable option. When the differential roles of ALK2 and ALK3 are of interest, ML347 provides a unique tool for their discrimination. Careful consideration of the selectivity profiles and experimental context is crucial for the accurate interpretation of results.
References
- 1. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ML347 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Dorsomorphin's Off-Target Activities: A Comparative Guide to Its Cross-Reactivity with Other Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of small molecule inhibitors is paramount. Dorsomorphin, a widely utilized inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, has proven to be a valuable research tool. However, its utility is nuanced by significant cross-reactivity with other critical signaling cascades. This guide provides a comprehensive comparison of Dorsomorphin's activity profile with more selective alternatives, supported by experimental data and detailed protocols to aid in the rigorous design and interpretation of future studies.
Dorsomorphin, also known as Compound C, was initially identified as a potent inhibitor of AMP-activated protein kinase (AMPK)[1][2][3]. Subsequent research revealed its inhibitory effects on the BMP type I receptors ALK2, ALK3, and ALK6, establishing it as a tool for studying BMP signaling[1][3]. However, its promiscuity extends further, notably to the Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR2, also known as KDR/Flk-1), a key mediator of angiogenesis[4][5]. These off-target effects can confound experimental results and underscore the need for careful consideration and the use of more selective inhibitors when dissecting specific signaling pathways.
Comparative Inhibitor Activity
To facilitate a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of Dorsomorphin and two more selective BMP pathway inhibitors, DMH1 and LDN-193189, against a panel of key kinases. Lower IC50 values indicate higher potency.
| Target Kinase | Dorsomorphin IC50 (nM) | DMH1 IC50 (nM) | LDN-193189 IC50 (nM) | Primary Signaling Pathway |
| ALK2 | 119.3[4] | 107.9[4][6] | 0.8[7][8] | BMP |
| ALK3 | - | - | 5.3[7][8] | BMP |
| ALK6 | - | - | 16.7[7][8] | BMP |
| AMPK | 109[1] | >30,000[4] | >1,000 | Cellular Energy Sensing |
| VEGFR2 (KDR) | 25.1[4] | >30,000[4] | 214.7[4] | Angiogenesis |
| ALK5 | >10,000[4] | >30,000[4] | - | TGF-β |
| PDGFRβ | >10,000[4] | >30,000[4] | - | Cell Growth/Proliferation |
Data compiled from multiple sources. A hyphen (-) indicates that data was not available in the reviewed literature.
As the data illustrates, Dorsomorphin exhibits potent inhibition of both its intended target in BMP signaling (ALK2) and significant off-target kinases (AMPK, VEGFR2). In contrast, DMH1 demonstrates high selectivity for ALK2 with negligible activity against AMPK and VEGFR2[4][9][10]. LDN-193189 shows exceptional potency for BMP type I receptors (ALK2, ALK3, ALK6) and greater selectivity than Dorsomorphin, although it retains some inhibitory activity against VEGFR2[7][8]. A broader kinase screen revealed that at a concentration of 1 µM, LDN-193189 inhibits a number of other kinases, highlighting the importance of using inhibitors at the lowest effective concentration[11].
Signaling Pathway Interactions
The following diagrams illustrate the primary signaling pathways affected by Dorsomorphin and the more selective nature of its analogs.
Experimental Protocols
To ensure robust and reproducible results when assessing inhibitor specificity, detailed and consistent experimental protocols are essential. Below are representative protocols for key assays used to characterize the cross-reactivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for determining the IC50 of an inhibitor against a specific kinase.
Protocol Details:
-
Inhibitor Preparation: Prepare a series of inhibitor concentrations by serial dilution in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate (e.g., a peptide or protein), kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl2, and 0.8 mM DTT), and the serially diluted inhibitor or DMSO control[12].
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and [γ-33P]ATP (final concentration typically 10-100 µM)[4][6][12].
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding 1% phosphoric acid[12].
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates) to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection: Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-Smad1/5/8 Inhibition
This protocol assesses the ability of an inhibitor to block BMP signaling within a cellular context by measuring the phosphorylation of downstream Smad proteins.
Protocol Details:
-
Cell Culture: Plate a BMP-responsive cell line (e.g., C2C12 myoblasts) and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-16 hours prior to treatment.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor or a vehicle control (e.g., DMSO) for 1 hour.
-
Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature[11].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Smad1/5/8 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. To ensure accurate comparison, normalize the phospho-Smad signal to the total Smad1/5/8 signal from a stripped and re-probed blot, or to a housekeeping protein like GAPDH or β-actin.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 3. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 4. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. DMH-1 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. selleckchem.com [selleckchem.com]
A Researcher's Guide to Control Experiments Using Dorsomorphin Dihydrochloride
An Objective Comparison of Dorsomorphin Dihydrochloride with Alternative Inhibitors for Robust Research Outcomes
For researchers in cellular biology, developmental biology, and drug discovery, the small molecule inhibitor this compound is a valuable tool for dissecting the roles of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling. However, the reliability of experimental findings hinges on the implementation of rigorous controls. This guide provides a comparative analysis of this compound with its alternatives, offering detailed experimental protocols and control strategies to ensure the validity and reproducibility of your research.
Unveiling the Dual Role of Dorsomorphin
Dorsomorphin, also known as Compound C, is a potent, ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis.[1][2][3] It also selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the canonical SMAD1/5/8 signaling pathway.[4][5] This dual activity makes Dorsomorphin a versatile tool but also necessitates careful experimental design to attribute observed effects to the correct pathway.
The Importance of Controls: Navigating On-Target and Off-Target Effects
A significant off-target effect of Dorsomorphin is its inhibition of the VEGF type-2 receptor (Flk1/KDR), which can impact angiogenesis.[6][7][8][9][10] Therefore, it is crucial to incorporate controls that can distinguish between effects mediated by AMPK, BMP, or VEGF receptor inhibition.
Positive Controls:
-
For AMPK activation: Metformin or AICAR can be used to activate AMPK, and the inhibitory effect of Dorsomorphin on this activation can be confirmed.
-
For BMP signaling: Recombinant BMP2, BMP4, or GDF5 can be used to stimulate the BMP pathway.[11]
Negative Controls:
-
Inactive Analogs: While a specific, commercially available inactive analog of Dorsomorphin is not consistently cited, researchers can inquire with suppliers about the availability of such a compound. An ideal negative control would be a structurally similar molecule that does not inhibit AMPK or BMP receptors.
-
Vehicle Control: The solvent used to dissolve Dorsomorphin (typically DMSO) should be used as a vehicle control in all experiments.
-
Genetic Controls: Using cell lines with genetic knockout or knockdown of AMPK, ALK2, ALK3, or ALK6 can provide definitive evidence for the involvement of these targets.
Controlling for Off-Target Effects:
-
To control for the off-target inhibition of VEGFR, a selective VEGFR inhibitor, such as DMH1, can be used in parallel experiments.[6][8][9] Comparing the effects of Dorsomorphin and a specific VEGFR inhibitor can help to dissect the contribution of each pathway.
Comparative Analysis of Inhibitors
Dorsomorphin is often compared with other small molecule inhibitors that target the BMP and TGF-β signaling pathways. LDN-193189 is a more potent and selective inhibitor of BMP type I receptors (ALK2 and ALK3) compared to Dorsomorphin. SB431542 is a selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.
| Inhibitor | Primary Target(s) | Ki/IC50 Values | Key Features |
| This compound | AMPK, ALK2, ALK3, ALK6 | AMPK: Ki = 109 nM; ALK2: IC50 ≈ 108 nM | Dual inhibitor of AMPK and BMP pathways. Known off-target effects on VEGFR. |
| LDN-193189 | ALK2, ALK3 | ALK2: IC50 = 5 nM; ALK3: IC50 = 30 nM | More potent and selective BMP inhibitor than Dorsomorphin. |
| SB431542 | ALK4, ALK5, ALK7 | ALK5: IC50 = 94 nM | Selective inhibitor of the TGF-β pathway. Often used in combination with Dorsomorphin to study dual pathway inhibition.[11] |
Experimental Protocols
To ensure the reproducibility of your findings, detailed experimental protocols are essential. Below are outlines for key assays used to study the effects of Dorsomorphin.
Western Blotting for Phosphorylated SMAD1/5/8
This protocol is used to assess the inhibition of the canonical BMP signaling pathway.
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts) and allow them to adhere. Serum-starve the cells before treatment. Pre-treat with Dorsomorphin (e.g., 5 µM) for 30 minutes, followed by stimulation with a BMP ligand (e.g., 5 nM BMP2) for various time points (e.g., 15, 30, 60 minutes).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-tubulin) to ensure equal protein loading.
Alkaline Phosphatase (ALP) Activity Assay
This assay is a common method to measure osteoblast differentiation, a process often regulated by BMP signaling.
-
Cell Culture and Induction: Culture cells in 24-well plates and induce osteogenic differentiation.[12]
-
Cell Lysis: Prepare cell extracts using a suitable lysis reagent.[12]
-
ALP Assay: Incubate cell extracts with a p-nitrophenyl phosphate (p-NPP) substrate. The reaction is stopped with NaOH, and the absorbance is measured at 405 nm.[12][13]
-
Normalization: Normalize the ALP activity to the total protein content of the cell extracts.[12]
BMP-Responsive Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the BMP signaling pathway.
-
Cell Transfection: Stably or transiently transfect cells with a BMP-responsive element (BRE)-driven luciferase reporter construct.[14][15] A co-transfected Renilla luciferase plasmid can be used as an internal control for transfection efficiency.[15]
-
Cell Treatment: Seed the transfected cells, serum-starve them, and then pre-incubate with Dorsomorphin before stimulating with a BMP ligand.[14]
-
Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and appropriate assay kits.[14][15][16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity or total protein content.[14][15]
Visualizing Signaling Pathways and Workflows
Understanding the complex interactions within signaling pathways is crucial for interpreting experimental results. The following diagrams, generated using Graphviz (DOT language), illustrate the AMPK and BMP signaling pathways and a general experimental workflow for studying kinase inhibitors.
By employing the appropriate controls and understanding the comparative performance of Dorsomorphin and its alternatives, researchers can generate more reliable and impactful data, ultimately advancing our understanding of fundamental biological processes and contributing to the development of novel therapeutics.
References
- 1. cusabio.com [cusabio.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. interlabbiotech.com [interlabbiotech.com]
- 5. interlabbiotech.com [interlabbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]
- 13. Alkaline phosphatase (ALP) activity and quantification [bio-protocol.org]
- 14. 2.3. Luciferase Reporter Assay [bio-protocol.org]
- 15. 4.5. Luciferase Reporter Assays [bio-protocol.org]
- 16. med.emory.edu [med.emory.edu]
Safety Operating Guide
Proper Disposal of Dorsomorphin Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Dorsomorphin dihydrochloride, a widely used small molecule inhibitor in biomedical research.
This compound, also known as Compound C, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure compliance with local, state, and federal regulations.
Hazard and Safety Information
Before handling this compound, it is essential to be familiar with its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, oral | H302 | P264: Wash hands thoroughly after handling.[1] |
| Skin corrosion/irritation | H315 | P280: Wear protective gloves/protective clothing.[1] |
| Serious eye damage/irritation | H319 | P280: Wear eye protection/face protection.[1] |
| Specific target organ toxicity | H335 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste and to follow all applicable institutional and governmental regulations.[1]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and specifically noting "this compound."
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated, sealed, and compatible liquid waste container.
-
Do not mix this waste with other incompatible waste streams, such as organic solvents, unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Never dispose of this compound solutions down the drain.[4][5]
-
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[6]
-
Ensure containers are kept closed except when adding waste.[4]
-
Store in a well-ventilated place.[1]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies may vary. Deface or remove the original label before disposal.
5. Accidental Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
For small powder spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb the solution with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1]
-
Place the absorbent material into a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and wipe clean.
-
All materials used for cleanup should be disposed of as hazardous waste.
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the collected waste.
-
Do not attempt to incinerate or treat the chemical waste yourself.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the laboratory.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. otago.ac.nz [otago.ac.nz]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Dorsomorphin Dihydrochloride
Essential safety protocols and logistical plans for the handling and disposal of Dorsomorphin dihydrochloride are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize exposure risks and ensure compliant disposal of this potent small molecule inhibitor.
Hazard Identification and Risk Assessment
This compound, also known as Compound C, is a potent and selective ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[1][2] While some safety data sheets (SDS) state that it does not meet the criteria for classification as a hazardous substance, others indicate potential health effects.[3][4] A thorough risk assessment is mandatory before handling.
Potential Hazards:
-
Skin Contact: May cause skin irritation. May be harmful if absorbed through the skin.[3][4]
-
Eye Contact: Causes serious eye irritation.[4]
-
Ingestion: Harmful if swallowed.[4]
-
Chronic Exposure: The chemical, physical, and toxicological properties have not been thoroughly investigated.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure during the handling of this compound.
| PPE Category | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | Primary containment to prevent inhalation of dust or aerosols. |
| Safety Shower & Eyewash Station | Must be readily accessible for immediate decontamination.[4] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspected before use. Remove and dispose of properly if contaminated. Wash hands thoroughly after handling.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles.[5] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if a risk assessment indicates potential for inhalation, especially when handling powders outside of a fume hood.[5] |
Step-by-Step Handling and Experimental Workflow
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
1. Preparation and Area Setup:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure the work surface is clean and uncluttered.
-
Assemble all necessary equipment (vials, pipettes, solvent, vortexer, etc.) before retrieving the compound.
-
Verify that a safety shower and eyewash station are accessible.[4]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, followed by safety glasses or goggles.
-
Don chemical-resistant gloves. Ensure gloves are inspected for any tears or defects.
3. Handling the Solid Compound:
-
Perform all manipulations of the solid compound within a chemical fume hood to prevent the formation and inhalation of dust and aerosols.[4]
-
Carefully weigh the required amount of this compound powder. Use a microbalance within the fume hood if possible.
4. Solution Preparation:
-
This compound is soluble in DMSO (approx. 20 mM) and water (approx. 100 mM).[3]
-
Add the appropriate solvent to the vial containing the powder.
-
Securely cap the vial and mix thoroughly until the solid is completely dissolved.
-
For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1][2] Aliquot to avoid multiple freeze-thaw cycles.[2]
5. Post-Handling and Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate decontaminating solution (e.g., 70% ethanol).
-
Dispose of all contaminated consumables as outlined in the disposal plan.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposables that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Disposal Procedure:
-
Collect all waste in appropriately labeled, sealed containers.
-
Store the waste containers in a designated, secure secondary containment area while awaiting pickup.
-
Arrange for collection by a licensed professional waste disposal company.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]
Caption: Safe handling workflow for this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
